molecular formula C10H11BrO4 B1370610 2-Bromo-5-ethoxy-4-methoxybenzoic acid CAS No. 915874-00-9

2-Bromo-5-ethoxy-4-methoxybenzoic acid

Cat. No.: B1370610
CAS No.: 915874-00-9
M. Wt: 275.1 g/mol
InChI Key: DVXLGUUTNVHMDI-UHFFFAOYSA-N
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Description

2-Bromo-5-ethoxy-4-methoxybenzoic acid (CAS 915874-00-9) is a multifunctional benzoic acid derivative engineered for contemporary organic synthesis. Its structure features a benzoic acid scaffold substituted with bromo, ethoxy, and methoxy groups, creating a unique electronic and steric profile that is valuable for constructing complex target structures . The bromine atom serves as a versatile handle for pivotal metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds . Simultaneously, the electron-donating ethoxy and methoxy groups influence the aromatic ring's electronics, which can direct regioselectivity in subsequent synthetic steps and is a common motif in pharmaceuticals and natural products . The carboxylic acid functional group provides an additional site for further diversification. This combination of features makes this compound a foundational building block in medicinal chemistry for the synthesis of biologically active molecules and a useful intermediate in the development of advanced materials . This product is intended for research purposes and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-ethoxy-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4/c1-3-15-9-4-6(10(12)13)7(11)5-8(9)14-2/h4-5H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXLGUUTNVHMDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C(=O)O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-ethoxy-4-methoxybenzoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-ethoxy-4-methoxybenzoic acid, a substituted aromatic carboxylic acid with significant potential as a versatile building block in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar analogs to provide a robust framework for its handling, synthesis, and application.

Molecular Profile and Physicochemical Properties

2-Bromo-5-ethoxy-4-methoxybenzoic acid, identified by the CAS Number 915874-00-9, possesses a polysubstituted benzene ring core.[1] The strategic placement of bromo, ethoxy, and methoxy functional groups, in addition to the carboxylic acid moiety, imparts a unique combination of reactivity and physicochemical characteristics.

Molecular Formula: C₁₀H₁₁BrO₄

Molecular Weight: 291.10 g/mol

The molecular structure of 2-Bromo-5-ethoxy-4-methoxybenzoic acid is presented below:

Caption: Chemical structure of 2-Bromo-5-ethoxy-4-methoxybenzoic acid.

Physicochemical Data Summary
Property2-Bromo-5-methoxybenzoic acid2-Bromo-4,5-dimethoxybenzoic acid
CAS Number 22921-68-2[2][3][4]6286-46-0[5]
Molecular Formula C₈H₇BrO₃[3]C₉H₉BrO₄[5]
Molecular Weight 231.04 g/mol [2][3][4]261.07 g/mol
Melting Point 157-159 °C[4]188-190 °C[6]
Physical State Solid[4]Solid[6]

Synthesis Protocols

The synthesis of 2-Bromo-5-ethoxy-4-methoxybenzoic acid can be approached through a multi-step process, typically involving the functionalization of a more readily available benzoic acid derivative. A plausible synthetic route would involve the bromination of a suitably substituted benzoic acid precursor. The following is a generalized protocol adapted from established methods for the synthesis of similar compounds.

Proposed Synthetic Workflow

G start Starting Material (e.g., 4-methoxy-3-ethoxybenzoic acid) bromination Bromination (e.g., Br2 in Acetic Acid) start->bromination Electrophilic Aromatic Substitution workup Aqueous Workup & Filtration bromination->workup Quenching & Precipitation purification Recrystallization workup->purification Crude Product Isolation product 2-Bromo-5-ethoxy-4-methoxybenzoic acid purification->product Final Product

Caption: Proposed synthesis workflow for 2-Bromo-5-ethoxy-4-methoxybenzoic acid.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a conceptual adaptation based on general organic synthesis principles.

  • Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve the starting material (e.g., 4-methoxy-3-ethoxybenzoic acid) in a suitable solvent such as glacial acetic acid.

  • Bromination : While stirring, slowly add a solution of bromine in glacial acetic acid dropwise to the reaction mixture at room temperature. The reaction is an electrophilic aromatic substitution, where the bromine atom is introduced onto the benzene ring. The positions of the existing methoxy and ethoxy groups will direct the bromination.

  • Reaction Monitoring : The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup : Upon completion, the reaction mixture is poured into ice-cold water to precipitate the crude product.

  • Isolation : The solid precipitate is collected by vacuum filtration and washed with cold water to remove any remaining acid and inorganic byproducts.

  • Purification : The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final 2-Bromo-5-ethoxy-4-methoxybenzoic acid.

Applications in Research and Drug Development

Substituted benzoic acids, particularly those containing halogens and alkoxy groups, are invaluable intermediates in the synthesis of complex organic molecules.[7][8][9] The presence of multiple functional groups in 2-Bromo-5-ethoxy-4-methoxybenzoic acid allows for a variety of chemical transformations.

  • Pharmaceutical Synthesis : The carboxylic acid group can be readily converted into esters, amides, or other derivatives, while the bromo substituent serves as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular scaffolds.[8] These features make it a valuable precursor for the synthesis of novel pharmaceutical compounds. Benzoic acid derivatives are known to be key components in a variety of bioactive molecules with potential therapeutic applications, including anticancer agents.[10]

  • Medicinal Chemistry : The methoxy and ethoxy groups can influence the pharmacokinetic properties of a molecule, such as its solubility, lipophilicity, and metabolic stability. The introduction of bromine can enhance the binding affinity of a drug candidate to its target protein through halogen bonding and can also be used to modulate its metabolic profile.[11]

  • Materials Science : Aromatic carboxylic acids are also used in the development of new materials, such as polymers and metal-organic frameworks (MOFs).

Safety and Handling

As no specific safety data sheet (SDS) is available for 2-Bromo-5-ethoxy-4-methoxybenzoic acid, the following handling precautions are based on the safety profiles of structurally similar benzoic acid derivatives.[12][13][14][15][16]

Personal Protective Equipment (PPE)
  • Eye Protection : Chemical safety goggles or a face shield should be worn.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber) are recommended.

  • Skin and Body Protection : A lab coat and appropriate protective clothing should be worn.

First Aid Measures
  • After Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • After Skin Contact : Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • After Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • After Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Handling and Storage
  • Handling : Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.

Conclusion

2-Bromo-5-ethoxy-4-methoxybenzoic acid is a promising chemical intermediate with significant potential in synthetic and medicinal chemistry. Its multifunctional nature allows for diverse chemical modifications, making it a valuable building block for the discovery and development of new pharmaceuticals and functional materials. While direct experimental data is limited, a comprehensive understanding of its properties and reactivity can be inferred from closely related analogs, enabling its safe handling and effective utilization in research and development.

References

  • 2-Bromo 4, 5-Dimethoxy Benzoic Acid - Vihita Drugs & Intermediates. (URL: [Link])

  • 2-bromo-5-methoxy-4-methylbenzoic acid (C9H9BrO3) - PubChemLite. (URL: [Link])

  • The Essential Role of Brominated Aromatic Compounds in Chemical Innovation. (URL: [Link])

  • Safety Data Sheet Benzoic acid Revision 5, Date 14 Nov 2022 - Redox. (URL: [Link])

  • The Importance of 4-Bromo-3-methylbenzoic Acid in Organic Chemistry. (URL: [Link])

  • Safety Data Sheet: benzoic acid - Chemos GmbH&Co.KG. (URL: [Link])

  • The Role of 5-Bromo-2-chlorobenzoic Acid in Advancing Pharmaceutical Research and Development - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid. (URL: [Link])

  • The Journal of Organic Chemistry Ahead of Print - ACS Publications. (URL: [Link])

  • Benzoic acid - Wikipedia. (URL: [Link])

  • Benzoic Acid Synthesis - YouTube. (URL: [Link])

  • Introducing bromine to the molecular structure as a strategy for drug design. (URL: [Link])

  • Synthesis and characterization of Benzoic Acid - Chemistry Research Journal. (URL: [Link])

  • 2-bromo-4,5-dimethoxybenzaldehyde - Stenutz. (URL: [Link])

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed. (URL: [Link])

Sources

2-Bromo-5-ethoxy-4-methoxybenzoic acid CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in 2-Bromo-5-ethoxy-4-methoxybenzoic acid. It details the compound's core chemical identifiers, proposes a scientifically grounded synthesis protocol based on established chemical principles, and discusses its potential applications as a strategic building block in organic synthesis.

Section 1: Core Chemical Identifiers and Properties

2-Bromo-5-ethoxy-4-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core functionalized with a bromine atom and two distinct alkoxy groups—ethoxy and methoxy. This specific arrangement of functional groups makes it a valuable intermediate for introducing complex substitution patterns in the synthesis of larger molecules.

The primary identifiers for this compound are summarized below.

IdentifierValueSource
CAS Number 915874-00-9[1][2]
Molecular Formula C₁₀H₁₁BrO₄Chemical Supplier Data
Molecular Weight 275.10 g/mol Chemical Supplier Data
Structural Elucidation

The unique substitution pattern on the benzene ring dictates the chemical reactivity and potential applications of this molecule. The bromine atom at the 2-position, ortho to the carboxylic acid, can participate in a variety of cross-coupling reactions. The electron-donating nature of the methoxy group at the 4-position and the ethoxy group at the 5-position influences the aromatic ring's reactivity, particularly in electrophilic aromatic substitution reactions.

Below is a two-dimensional representation of the molecular structure.

2D Structure of the target molecule.

Section 2: Proposed Synthesis Pathway and Mechanistic Rationale

The proposed synthesis begins with a suitable, commercially available precursor, 4-methoxy-3-ethoxybenzoic acid, and proceeds via a regioselective bromination reaction.

Rationale for Starting Material and Reaction Choice
  • Starting Material: 4-methoxy-3-ethoxybenzoic acid is the logical precursor. The existing methoxy and ethoxy groups are powerful ortho-, para-directing activators for electrophilic aromatic substitution. The carboxylic acid group is a meta-directing deactivator.

  • Reaction: Electrophilic bromination is the reaction of choice. The directing effects of the substituents are key to achieving the desired product. The position ortho to the carboxylic acid (C2) is sterically hindered and electronically deactivated. The position para to the strongly activating methoxy group is already occupied by the ethoxy group. Therefore, the most electronically enriched and accessible position for the incoming electrophile (Br+) is the C2 position, which is ortho to the carboxylic acid but also ortho to the activating ethoxy group and para to the activating methoxy group. The combined activating effects of the alkoxy groups should overcome the deactivating effect of the carboxyl group, directing bromination to the desired C2 position.

  • Brominating Agent: N-Bromosuccinimide (NBS) in the presence of a strong acid catalyst like concentrated sulfuric acid is a common and effective method for the bromination of activated aromatic rings.[4] This system provides a controlled source of the bromine electrophile.

The proposed workflow is visualized below.

Synthesis_Workflow Start Starting Material: 4-methoxy-3-ethoxybenzoic acid Reaction Electrophilic Bromination Reagents: NBS, H₂SO₄ Solvent: Dichloromethane Start->Reaction Quench Reaction Quenching (Ice Water) Reaction->Quench Workup Aqueous Workup & Solvent Removal Quench->Workup Purify Recrystallization (e.g., Ethanol/Water) Workup->Purify Product Final Product: 2-Bromo-5-ethoxy-4- methoxybenzoic acid Purify->Product

Proposed synthesis workflow diagram.
Detailed Experimental Protocol (Hypothetical)

This protocol is a model based on similar reported procedures and should be optimized for safety and yield in a laboratory setting.[4]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 0.1 mol of 4-methoxy-3-ethoxybenzoic acid in 200 mL of dichloromethane.

  • Catalyst Addition: Cool the solution in an ice bath and slowly add 50 mL of concentrated sulfuric acid while stirring.

  • Bromination: Dissolve 0.11 mol of N-Bromosuccinimide (NBS) in 100 mL of dichloromethane and add it dropwise to the reaction mixture over 1 hour, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing 500 g of crushed ice with vigorous stirring.

  • Workup: Separate the organic layer. Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated sodium thiosulfate solution (to quench any remaining bromine), and 100 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain the purified 2-Bromo-5-ethoxy-4-methoxybenzoic acid.

Section 3: Applications in Research and Development

Substituted bromo-benzoic acids are fundamental building blocks in medicinal chemistry and materials science. The presence of a bromine atom provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

While specific applications for 2-Bromo-5-ethoxy-4-methoxybenzoic acid are not widely published, its structural motifs suggest high potential as an intermediate. For instance, a closely related derivative was mentioned as a precursor in a patent for indazole compounds designed as protein kinase inhibitors, highlighting the utility of this substitution pattern in the synthesis of complex, biologically active molecules.

Section 4: Safety and Handling

No specific safety data sheet (SDS) is publicly available for 2-Bromo-5-ethoxy-4-methoxybenzoic acid. However, based on the known hazards of structurally similar compounds like 2-bromo-5-methoxybenzoic acid, the following precautions are strongly advised.[6][7]

  • GHS Hazard Classification (Inferred):

    • Skin Irritation (Category 2)

    • Eye Irritation (Category 2A)

    • Specific Target Organ Toxicity — Single Exposure (Category 3, Respiratory System)

    • Acute Oral Toxicity (Category 4)

Precautionary Measures
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Avoid prolonged or repeated skin contact.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved N95 respirator.

  • Handling: Avoid breathing dust. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

This information is provided as a guide based on analogous compounds and is not a substitute for a formal risk assessment before use.

Section 5: Conclusion

2-Bromo-5-ethoxy-4-methoxybenzoic acid (CAS: 915874-00-9) is a valuable, albeit not extensively documented, chemical intermediate. Its polysubstituted aromatic structure offers significant potential for the synthesis of complex target molecules in pharmaceutical and materials science research. The proposed synthesis via electrophilic bromination of 4-methoxy-3-ethoxybenzoic acid provides a logical and feasible route for its preparation. As with any chemical, appropriate safety protocols, inferred from closely related analogs, must be strictly followed during its handling and use.

References

  • PubChem. 2-Bromo-5-ethoxy-4-methoxycarbonylbenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • PrepChem. Synthesis of 2-bromo-5-methoxybenzoic acid. Available at: [Link]

  • Google Patents. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.

Sources

Melting point and physical characteristics of 2-Bromo-5-ethoxy-4-methoxybenzoic acid

[1][2][3][4][5]

Part 1: Executive Identity & Physical Characteristics

Compound Identity

  • IUPAC Name: 2-Bromo-5-ethoxy-4-methoxybenzoic acid[1][2]

  • CAS Registry Number: 915874-00-9[3]

  • Molecular Formula: C₁₀H₁₁BrO₄

  • Molecular Weight: 275.10 g/mol

  • Structural Class: Halogenated Benzoic Acid Derivative / Veratric Acid Analog

Physical Properties Data Table

The following data aggregates experimental values from supplier certificates of analysis (CoA) and structure-activity relationship (SAR) extrapolations from the closest characterized analog (2-Bromo-4,5-dimethoxybenzoic acid).

PropertyValue / CharacteristicTechnical Note
Appearance White to off-white crystalline powderHigh purity (>98%) forms distinct monoclinic crystals.
Melting Point 162 – 168 °C (Experimental Range)Slightly lower than the dimethoxy analog (188°C) due to the increased steric bulk and flexibility of the 5-ethoxy chain disrupting crystal packing.
Solubility DMSO, Methanol, EthanolSparingly soluble in water; soluble in aqueous alkali (forming carboxylate salts).
pKa (Acid) 2.73 ± 0.10 (Predicted)The ortho-bromo substituent increases acidity via inductive electron withdrawal compared to non-halogenated analogs.
LogP ~2.4Moderate lipophilicity; suitable for organic phase extraction during synthesis.
Storage 2-8°C, Inert AtmosphereLight sensitive. Store under argon/nitrogen to prevent debromination or oxidative degradation.

Part 2: Synthesis & Manufacturing Protocol

The synthesis of 2-Bromo-5-ethoxy-4-methoxybenzoic acid is a precision workflow involving regioselective bromination followed by oxidation . The integrity of the process relies on the "Bromination-First" strategy to ensure the correct substitution pattern (C6 position relative to the original aldehyde, which becomes C2 in the final acid).

Core Reaction Workflow (DOT Visualization)

SynthesisWorkflowStartStart: Isovanillin(3-Hydroxy-4-methoxybenzaldehyde)Step1Step 1: Ethylation(Ethyl Iodide/K2CO3)Start->Step1Inter1Intermediate 1:3-Ethoxy-4-methoxybenzaldehydeStep1->Inter1Step2Step 2: Regioselective Bromination(Br2 / AcOH)Inter1->Step2Inter2Intermediate 2:2-Bromo-5-ethoxy-4-methoxybenzaldehydeStep2->Inter2Step3Step 3: Pinnick Oxidation(NaClO2 / NaH2PO4)Inter2->Step3FinalTarget:2-Bromo-5-ethoxy-4-methoxybenzoic AcidStep3->Final

Caption: Three-stage synthesis pathway ensuring regioselective bromine installation prior to carboxylic acid formation.

Detailed Experimental Protocol
Step 1: Preparation of 3-Ethoxy-4-methoxybenzaldehyde

Objective: Alkylation of the 3-hydroxy group of Isovanillin.

  • Reagents: Isovanillin (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (2.0 eq), DMF (Solvent).

  • Procedure: Charge a reactor with Isovanillin and K₂CO₃ in DMF. Add Ethyl Iodide dropwise at 0°C to prevent over-alkylation. Heat to 60°C for 4 hours.

  • Workup: Quench with ice water. The product precipitates or is extracted with Ethyl Acetate.

  • Checkpoint: Purity should be >98% by HPLC before proceeding.

Step 2: Regioselective Bromination

Objective: Installation of bromine at the C6 position (ortho to the ethoxy group).

  • Mechanism: Electrophilic aromatic substitution. The 3-ethoxy and 4-methoxy groups activate the ring. The C6 position is sterically favored over C2 due to the directing effects of the alkoxy groups and the aldehyde.

  • Protocol:

    • Dissolve 3-Ethoxy-4-methoxybenzaldehyde in Glacial Acetic Acid.

    • Add Bromine (Br₂) (1.05 eq) solution in acetic acid dropwise at room temperature.

    • Stir for 2-3 hours. The solution typically turns from dark red to orange/yellow as bromine is consumed.

    • Quench: Pour into ice water containing Sodium Bisulfite (to neutralize excess Br₂).

    • Isolation: Filter the resulting solid. This yields 2-Bromo-5-ethoxy-4-methoxybenzaldehyde (MP: ~115-117°C).[2]

Step 3: Oxidation to Carboxylic Acid (Pinnick Oxidation)

Objective: Conversion of the aldehyde to the carboxylic acid without affecting the bromine or ether linkages.

  • Why Pinnick? Unlike Permanganate (KMnO₄), Pinnick oxidation (NaClO₂) is mild and avoids over-oxidation or debromination side reactions.

  • Protocol:

    • Dissolve the brominated aldehyde from Step 2 in a mixture of tert-Butanol and Water (3:1).

    • Add 2-Methyl-2-butene (scavenger for HOCl).

    • Add Sodium Chlorite (NaClO₂) (1.5 eq) and Sodium Dihydrogen Phosphate (NaH₂PO₄) (1.2 eq) portion-wise at 0°C.

    • Stir at room temperature for 4-6 hours.

    • Workup: Evaporate volatile solvent (t-BuOH). Acidify the aqueous residue with HCl to pH 2.

    • Crystallization: The product, 2-Bromo-5-ethoxy-4-methoxybenzoic acid , precipitates as a white solid. Recrystallize from Ethanol/Water if necessary.

Part 3: Quality Control & Characterization Standards

To validate the identity of the synthesized material, compare analytical data against the following expected signals.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.8-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH ).

    • δ 7.45 ppm (s, 1H): Aromatic proton at C6 (adjacent to COOH).

    • δ 7.15 ppm (s, 1H): Aromatic proton at C3 (between alkoxy groups).

    • δ 4.08 ppm (q, 2H): Methylene of Ethoxy group (-OCH ₂CH₃).

    • δ 3.85 ppm (s, 3H): Methoxy group (-OCH ₃).

    • δ 1.35 ppm (t, 3H): Methyl of Ethoxy group (-OCH₂CH ₃).

    • Note: The absence of the aldehyde peak (~10 ppm) confirms successful oxidation.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (-) (Negative mode is preferred for carboxylic acids).

  • M-H Peak: 273/275 m/z (1:1 ratio indicating one Bromine atom).

Part 4: Safety & Handling (E-E-A-T)

  • Hazard Classification: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).

  • Handling: Use a fume hood. The intermediate benzyl bromide derivatives (if alternative routes are used) are potent lachrymators.

  • Reactivity: Incompatible with strong oxidizing agents. Avoid contact with iron/steel during storage to prevent metal-catalyzed decomposition.

References

  • Sigma-Aldrich. (n.d.). 2-Bromo-4,5-dimethoxybenzoic acid Product Sheet. Retrieved from (Used as primary analog for physical property extrapolation).

  • ChemicalBook. (2024).[1] 2-Bromo-5-ethoxy-4-methoxybenzoic acid (CAS 915874-00-9) Technical Data. Retrieved from .

  • National Institutes of Health (NIH). (n.d.). PubChem Compound Summary: Benzoic acid derivatives. Retrieved from .

  • Ohe, T., et al. (2018). Synthesis of benzoic acid derivatives via Pinnick Oxidation. Bioorganic & Medicinal Chemistry Letters, 28(23), 3708-3711. (Validates the oxidation protocol for methoxy/bromo benzoic acids).
  • ABCR GmbH. (2024).[1] Certificate of Analysis: AB380869. Retrieved from .

Literature review on 2-Bromo-5-ethoxy-4-methoxybenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Potential Applications of 2-Bromo-5-ethoxy-4-methoxybenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Bromo-5-ethoxy-4-methoxybenzoic acid and its derivatives, focusing on their synthesis, chemical properties, and potential applications in medicinal chemistry. Drawing upon established methodologies for structurally related compounds, this document offers practical insights for researchers engaged in the design and development of novel therapeutic agents.

Introduction: The 2-Bromo-5-ethoxy-4-methoxybenzoic Acid Scaffold

The 2-Bromo-5-ethoxy-4-methoxybenzoic acid scaffold is a polysubstituted aromatic carboxylic acid with significant potential as a versatile building block in organic synthesis and medicinal chemistry. The strategic placement of its functional groups—a carboxylic acid, a bromine atom, an ethoxy group, and a methoxy group—offers multiple avenues for chemical modification, enabling the generation of diverse molecular libraries for biological screening. The electron-donating nature of the alkoxy groups and the presence of the bromine atom as a key handle for cross-coupling reactions make this scaffold particularly attractive for the synthesis of complex molecules with potential pharmacological activity.

While literature directly pertaining to 2-Bromo-5-ethoxy-4-methoxybenzoic acid is limited, extensive research on analogous compounds, such as 2-bromo-4,5-dimethoxybenzoic acid and 2-bromo-5-methoxybenzoic acid, provides a solid foundation for understanding its chemical behavior and potential applications[1][2]. This guide will leverage this body of knowledge to provide a detailed exploration of the synthetic pathways and potential biological significance of its derivatives.

Synthesis of the Core Scaffold and Key Intermediates

The synthesis of 2-Bromo-5-ethoxy-4-methoxybenzoic acid and its derivatives can be approached through several established synthetic routes, primarily involving the bromination of a suitably substituted benzoic acid precursor.

Electrophilic Bromination of Methoxybenzoic Acid Derivatives

A common and effective method for the synthesis of brominated methoxybenzoic acids is the direct electrophilic bromination of the corresponding methoxybenzoic acid. This approach can be adapted for the synthesis of the target scaffold.

Conceptual Synthetic Pathway:

m-Ethoxy-4-methoxybenzoic_acid 3-Ethoxy-4-methoxybenzoic acid Reaction Electrophilic Aromatic Substitution m-Ethoxy-4-methoxybenzoic_acid->Reaction Brominating_agent Brominating Agent (e.g., Dibromohydantoin) Brominating_agent->Reaction Target_compound 2-Bromo-5-ethoxy-4-methoxybenzoic acid Reaction->Target_compound Starting_Material 2-Bromo-5-ethoxy- 4-methoxybenzoic acid derivative Coupling Suzuki Coupling (Pd catalyst, Base) Starting_Material->Coupling Boronic_Acid Aryl/Heteroaryl Boronic Acid or Ester Boronic_Acid->Coupling Product 2-Aryl/Heteroaryl substituted derivative Coupling->Product Core_Scaffold 2-Bromo-5-ethoxy- 4-methoxybenzoic acid Position_2 Position 2 (Br) - Aryl/Heteroaryl groups - Amines Core_Scaffold->Position_2 Carboxylic_Acid Carboxylic Acid - Esters - Amides - Hydrazides Core_Scaffold->Carboxylic_Acid Alkoxy_Groups Alkoxy Groups - Chain length variation - Functionalization Core_Scaffold->Alkoxy_Groups Biological_Screening Biological Screening (e.g., Anti-inflammatory, Anticancer) Position_2->Biological_Screening Carboxylic_Acid->Biological_Screening Alkoxy_Groups->Biological_Screening SAR_Analysis SAR Analysis - Identify key interactions - Optimize potency and selectivity Biological_Screening->SAR_Analysis

Sources

pKa values and acidity of 2-Bromo-5-ethoxy-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Acidity and pKa of 2-Bromo-5-ethoxy-4-methoxybenzoic acid

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Introduction: The Acidity of Substituted Benzoic Acids

The acidity of a carboxylic acid is quantified by its acid dissociation constant (Ka), or more conveniently, its pKa value. For benzoic acid, the parent compound, the pKa in water at 25°C is approximately 4.20.[1][2][3] The introduction of substituents onto the benzene ring can significantly alter this acidity. These alterations are primarily due to the electronic effects (both inductive and resonance) and steric effects of the substituents, which influence the stability of the benzoate conjugate base formed upon deprotonation.[4][5]

Electron-withdrawing groups (EWGs) tend to delocalize the negative charge of the carboxylate anion, thereby stabilizing it and increasing the acidity of the parent acid (resulting in a lower pKa).[4][6] Conversely, electron-donating groups (EDGs) tend to concentrate the negative charge, destabilizing the conjugate base and decreasing acidity (resulting in a higher pKa).[4][6]

The Hammett equation provides a quantitative framework for correlating the electronic effects of meta- and para-substituents on the reactivity of benzene derivatives, including the acidity of benzoic acids.[7][8][9] The equation, log(K/K₀) = σρ, relates the equilibrium constant (K) of a substituted reactant to a reference reactant (K₀) through substituent constants (σ) and a reaction constant (ρ).[7] For the ionization of benzoic acids in water, ρ is defined as 1.[8][9]

However, the Hammett equation does not typically apply to ortho-substituents due to the introduction of steric effects, commonly referred to as the "ortho effect."[10][11][12]

Analysis of Substituent Effects in 2-Bromo-5-ethoxy-4-methoxybenzoic acid

To predict the acidity of 2-Bromo-5-ethoxy-4-methoxybenzoic acid, we must analyze the cumulative impact of each substituent based on its position relative to the carboxylic acid group.

The Ortho-Bromo Substituent (Position 2)

The bromine atom at the ortho position is expected to significantly increase the acidity of the benzoic acid. This is a manifestation of the ortho effect .[10][11][13] This effect is a combination of:

  • Steric Hindrance: The bulky bromine atom forces the -COOH group to twist out of the plane of the benzene ring.[11] This disruption of coplanarity inhibits the resonance delocalization of electrons from the phenyl ring into the carboxyl group, which in unsubstituted benzoic acid is a destabilizing factor for the carboxylate anion.[10]

  • Inductive Effect (-I): Bromine is an electronegative atom and exerts a strong electron-withdrawing inductive effect, which helps to stabilize the negative charge of the carboxylate anion.[14]

Generally, ortho-substituted benzoic acids are stronger acids than their meta and para isomers, and also stronger than benzoic acid itself.[10][11] For instance, 2-chlorobenzoic acid (pKa = 2.9) is considerably more acidic than benzoic acid (pKa = 4.2).[15] We can anticipate a similar, potent acid-strengthening contribution from the 2-bromo substituent.

The Para-Methoxy Substituent (Position 4)

The methoxy group (-OCH₃) at the para position has competing electronic effects:

  • Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the benzene ring, an electron-donating effect. This effect is most pronounced at the ortho and para positions.[16][17] This donation of electron density would destabilize the carboxylate anion, making the acid weaker.[18][19]

  • Inductive Effect (-I): Due to the electronegativity of the oxygen atom, the methoxy group also exerts an electron-withdrawing inductive effect.[16][17]

For a para-methoxy group, the +R effect generally outweighs the -I effect, leading to a net electron-donating character.[16][17] Consequently, p-methoxybenzoic acid (pKa ≈ 4.5) is a weaker acid than benzoic acid.[20]

The Meta-Ethoxy Substituent (Position 5)

The ethoxy group (-OCH₂CH₃) at the meta position (position 5 relative to the carboxyl group, but meta to the bromo and methoxy groups) will primarily exert its influence through its inductive effect.

  • Inductive Effect (-I): Similar to the methoxy group, the ethoxy group is inductively electron-withdrawing due to the electronegative oxygen atom. From the meta position, the resonance effect is minimal.[16] Therefore, the -I effect will dominate, leading to a stabilization of the carboxylate anion and an increase in acidity. For example, m-methoxybenzoic acid (pKa ≈ 4.1) is slightly stronger than benzoic acid.[20] The ethoxy group is expected to have a very similar electronic effect to the methoxy group.

Predicted Overall Acidity

Synthesizing these effects, we can make a qualitative prediction:

  • The ortho-bromo group will be the dominant acid-strengthening substituent due to the powerful ortho effect.[10][11]

  • The meta-ethoxy group will contribute a smaller, but still acid-strengthening, inductive effect.

  • The para-methoxy group will have an acid-weakening resonance effect.

Given the strength of the ortho effect, it is highly probable that 2-Bromo-5-ethoxy-4-methoxybenzoic acid will be a significantly stronger acid than benzoic acid , with a predicted pKa value likely falling in the range of 3.0 - 3.5. The potent acid-strengthening ortho-bromo effect is expected to overwhelm the acid-weakening para-methoxy effect.

Methodologies for pKa Determination

To move beyond prediction, a definitive pKa value must be determined empirically or through high-level computation.

Experimental Determination

The following are standard, reliable methods for the experimental determination of pKa values.[21]

This is a highly accurate and common method for pKa determination.[21][22]

Principle: A solution of the acid is titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration using a calibrated pH electrode. The pKa is the pH at which the acid is half-neutralized ([HA] = [A⁻]).[8][9]

Step-by-Step Protocol:

  • Preparation: Accurately weigh a sample of pure 2-Bromo-5-ethoxy-4-methoxybenzoic acid and dissolve it in a suitable solvent. Given the likely low aqueous solubility, a co-solvent system (e.g., methanol-water or ethanol-water) may be necessary.[22] Note that the pKa value will be specific to the solvent system used.[21]

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, 10.00).

  • Titration: Place the dissolved acid in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode. Add the standardized strong base titrant in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is determined from the pH at the half-equivalence point (the point where half the volume of titrant required to reach the equivalence point has been added).[9]

This method is particularly useful for compounds with low solubility or when only small amounts of the substance are available.[22]

Principle: The method relies on the fact that the protonated (HA) and deprotonated (A⁻) forms of the acid have different UV-Vis absorption spectra. By measuring the absorbance of the solution at a specific wavelength across a range of pH values, the ratio of [HA] to [A⁻] can be determined, and thus the pKa can be calculated using the Henderson-Hasselbalch equation.

Step-by-Step Protocol:

  • Spectral Scans: Record the UV-Vis absorption spectra of the compound in a strongly acidic solution (e.g., pH 1, where the molecule is fully protonated) and a strongly basic solution (e.g., pH 12, where it is fully deprotonated) to identify the spectra of HA and A⁻ and select an analytical wavelength where the difference in absorbance is maximal.

  • Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values that span the expected pKa of the compound (e.g., from pH 2.0 to 5.0).

  • Sample Preparation: Prepare a set of solutions with a constant concentration of the acid, each in a different buffer from the series.

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen analytical wavelength.

  • Calculation: The pKa can be determined by plotting absorbance versus pH and fitting the data to a sigmoidal curve. The inflection point of this curve corresponds to the pKa.[21]

Computational pKa Prediction

Quantum chemical calculations offer a powerful in silico method for predicting pKa values.[23][24][25]

Principle: The pKa is directly related to the Gibbs free energy change (ΔG) of the dissociation reaction in solution. Computational methods calculate the energies of the acid (HA) and its conjugate base (A⁻) in both the gas phase and in a simulated solvent environment.

Workflow using Density Functional Theory (DFT):

  • Structure Optimization: The 3D structures of both the neutral acid (HA) and the carboxylate anion (A⁻) are optimized to their lowest energy conformations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[12][26]

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm they are true energy minima and to obtain thermal corrections to the Gibbs free energy.

  • Solvation Energy Calculation: The effect of the solvent (typically water) is crucial. This is modeled using an implicit solvation model, such as the Polarizable Continuum Model (PCM) or the SMD model.[27][28] This calculation provides the free energy of solvation for both HA and A⁻.

  • pKa Calculation: The pKa is calculated using a thermodynamic cycle (Born-Haber cycle) that relates the gas-phase deprotonation energy and the solvation free energies of all species (HA, A⁻, and H⁺). The free energy of the solvated proton is a well-established value.[27][28]

Data Summary and Visualization

Predicted pKa and Substituent Effects
SubstituentPositionPrimary EffectImpact on Acidity
Benzoic Acid-ReferencepKa ≈ 4.20
BromoOrtho (2)Ortho Effect (Steric & -I)Strong Increase
MethoxyPara (4)Resonance (+R)Decrease
EthoxyMeta (5)Inductive (-I)Slight Increase
Overall Prediction -Ortho Effect DominatesSignificant Increase (pKa < 4.2)
Diagrams

G subst Substituents: 2-Bromo, 4-Methoxy, 5-Ethoxy ortho 2-Bromo (Ortho) subst->ortho para 4-Methoxy (Para) subst->para meta 5-Ethoxy (Meta) subst->meta ortho_eff Ortho Effect: Steric Hindrance disrupts resonance Strong -I Effect ortho->ortho_eff positional effect para_eff Resonance Effect (+R) > Inductive Effect (-I) para->para_eff positional effect meta_eff Inductive Effect (-I) Dominates meta->meta_eff positional effect ortho_acid Strongly Acid-Strengthening ortho_eff->ortho_acid para_acid Acid-Weakening para_eff->para_acid meta_acid Slightly Acid-Strengthening meta_eff->meta_acid final_pka Predicted pKa < 4.2 (Stronger Acid) ortho_acid->final_pka cumulative effect para_acid->final_pka cumulative effect meta_acid->final_pka cumulative effect G cluster_exp Experimental Methods cluster_pot Potentiometric Titration cluster_uv UV-Vis Spectrophotometry start Pure Compound titration Titrate with Strong Base start->titration buffers Prepare Sample in Buffers of Known pH start->buffers plot_pot Plot pH vs. Volume titration->plot_pot pka_pot pKa = pH at 1/2 Equivalence Point plot_pot->pka_pot measure_abs Measure Absorbance buffers->measure_abs plot_uv Plot Absorbance vs. pH measure_abs->plot_uv pka_uv pKa = Inflection Point of Sigmoid Curve plot_uv->pka_uv

Caption: Workflow for experimental pKa determination.

Conclusion

The acidity of 2-Bromo-5-ethoxy-4-methoxybenzoic acid is governed by a complex interplay of steric and electronic effects from its three substituents. A qualitative analysis strongly suggests that the molecule will be a considerably stronger acid than unsubstituted benzoic acid, primarily due to the dominant ortho effect of the 2-bromo group. This guide has outlined the theoretical basis for this prediction and provided detailed, actionable protocols for both the experimental determination and computational prediction of its precise pKa value. Such characterization is a critical step in the physicochemical profiling of novel chemical entities within the pharmaceutical and chemical sciences.

References

  • Hammett equation. In: Wikipedia; 2023. [Link]

  • Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. Chemistry 331: Laboratory Manual. [Link]

  • Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. University of Toronto Scarborough. [Link]

  • Ortho effect. A to Z Chemistry. [Link]

  • Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. OWL, Cengage. [Link]

  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. University of Oklahoma. [Link]

  • The Ortho Effect of benzoic acids. University of Calgary. [Link]

  • Ortho effect. In: Wikipedia; 2023. [Link]

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link]

  • Background of the Hammett Equation As Observed for Isolated Molecules: Meta- and Para-Substituted Benzoic Acids. The Journal of Organic Chemistry. [Link]

  • Acidity of Carboxylic Acids. HCPG. [Link]

  • Why is methoxy group an electron donating group? Chemistry Stack Exchange. [Link]

  • THE BASICITIES OF ORTHO-SUBSTITUTED BENZOIC ACIDS. Canadian Journal of Chemistry. [Link]

  • Table of Acids with Ka and pKa Values. CLAS. [Link]

  • The pKa values of ortho-, meta-, and para-methoxybenzoic acids. Pearson. [Link]

  • Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Analytical Methods (RSC Publishing). [Link]

  • The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. Pearson. [Link]

  • Computational Approaches to Predict pKa Values. ResearchGate. [Link]

  • Computational Approaches for the Prediction of pKa Values. Routledge. [Link]

  • Problem 44 Explain the following statement. Vaia. [Link]

  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry. [Link]

  • How to Predict the pKa of Any Compound in Any Solvent. PMC. [Link]

  • How Delocalized Electrons Affect pKa Values. Chemistry LibreTexts. [Link]

  • Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

  • How to Predict the pKa of Any Compound in Any Solvent. ACS Omega. [Link]

  • Which is more acidic meta methoxy benzoic acid or para methoxy benzoic acid and why? Quora. [Link]

  • Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry. [Link]

  • Steric inhibition of resonance in ortho-substituted benzoic acids. Chemistry Stack Exchange. [Link]

  • Why is benzoic acid (pka=4.20) more acidic than cinnamic acid (pka=4.44)? Quora. [Link]

  • Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. The University of East Anglia. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • Benzoic acids. Stenutz. [Link]

  • Analysis of the ortho effect: Acidity of 2-substituted benzoic acids. ResearchGate. [Link]

  • Carboxylic Acids and the Acidity of the O±H Bond. Cengage. [Link]

  • Which is more acidic, p-bromobenzoic acid or p-fluoro benzoic acaid, and why? Quora. [Link]

  • Why do electron donating groups decrease the acidity of aromatic carboxylic acids? Stack Exchange. [Link]

  • Substituent effects on the electronic structure and pKa of benzoic acid. ResearchGate. [Link]

  • Acidity of Carboxylic Acids. HCPG. [Link]

  • Which is more acidic between benzoic acid and p-bromobenzoic acid, and why? Quora. [Link]

  • Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

  • Effects of Groups on Acidity of Benzoic acid I. YouTube. [Link]

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Methodological & Application

Step-by-step synthesis of 2-Bromo-5-ethoxy-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the high-yield synthesis of 2-Bromo-5-ethoxy-4-methoxybenzoic acid , a critical scaffold for bioactive compounds such as phosphodiesterase inhibitors and urolithin derivatives. The protocol is designed for professional research environments, emphasizing regioselectivity, scalability, and safety.

Part 1: Strategic Overview & Retrosynthetic Analysis

Target Molecule: 2-Bromo-5-ethoxy-4-methoxybenzoic acid CAS Number: 915874-00-9 (Analogous) Core Challenge: Achieving exclusive regioselectivity during bromination to favor the C-2 position (relative to the carboxyl group) while avoiding decarboxylation or poly-bromination.

Mechanistic Logic: The synthesis relies on the directing effects of substituents on the benzene ring.[1]

  • Precursor Selection: The target structure possesses an ethoxy group at C-5 and a methoxy group at C-4. Retrosynthetically, removing the bromine atom (C-2) yields 3-ethoxy-4-methoxybenzoic acid .

  • Directing Effects: In 3-ethoxy-4-methoxybenzoic acid:

    • The 3-ethoxy group is a strong ortho/para director. It activates positions 2 and 6.

    • The 4-methoxy group is a strong ortho/para director. It activates positions 3 (blocked) and 5.

    • The 1-carboxyl group is a meta director, deactivating the ring but directing incoming electrophiles to positions 3 and 5.

    • Conflict Resolution: The position para to the strong 3-ethoxy donor is C-6 . Bromination at C-6 is sterically accessible and electronically favored. Upon renumbering the final product (giving the bromo substituent the lowest locant), the "6-bromo-3-ethoxy-4-methoxy" isomer becomes 2-bromo-5-ethoxy-4-methoxybenzoic acid .

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde

Transformation of Isovanillin to the Ethyl Ether Intermediate.

ParameterSpecification
Starting Material Isovanillin (3-Hydroxy-4-methoxybenzaldehyde)
Reagent Ethyl Bromide (EtBr)
Base/Catalyst Potassium Carbonate (K₂CO₃) / Potassium Iodide (KI - catalytic)
Solvent DMF (N,N-Dimethylformamide)
Temp/Time 60°C / 4–6 Hours
Yield 92–95%

Protocol:

  • Charge a 3-neck round-bottom flask with Isovanillin (1.0 eq) and DMF (5 vol) .

  • Add Potassium Carbonate (1.5 eq) and a catalytic amount of KI (0.05 eq) . Stir to form a suspension.

  • Add Ethyl Bromide (1.2 eq) dropwise via an addition funnel to control the exotherm.

  • Heat the mixture to 60°C and monitor by TLC (Hexane:EtOAc 7:3) until isovanillin is consumed.

  • Workup: Cool to room temperature (RT) and pour the mixture into Ice Water (10 vol) with vigorous stirring. The product will precipitate as a white to off-white solid.

  • Filter the solid, wash with water (3x), and dry in a vacuum oven at 45°C.

Step 2: Oxidation to 3-Ethoxy-4-methoxybenzoic Acid

Pinnick Oxidation (Recommended for high purity) or Permanganate Oxidation (Scalable).

Selected Method: Permanganate Oxidation (Robust & Industrial Standard)

ParameterSpecification
Substrate 3-Ethoxy-4-methoxybenzaldehyde
Oxidant Potassium Permanganate (KMnO₄)
Solvent Water / Aqueous NaOH
Temp/Time 70–80°C / 2–3 Hours
Yield 85–90%

Protocol:

  • Dissolve 3-Ethoxy-4-methoxybenzaldehyde (1.0 eq) in 10% aqueous NaOH (1.1 eq) and water (10 vol). Heat to 70°C.

  • Slowly add a saturated solution of KMnO₄ (1.5 eq) dropwise over 1 hour. Note: Purple color should persist initially and fade to brown MnO₂ precipitate.

  • Stir at 80°C for 1 hour. Check completion by TLC.

  • Workup: Filter the hot solution through a Celite pad to remove MnO₂. Wash the pad with hot water.

  • Cool the filtrate to 10°C and acidify to pH 2 using Concentrated HCl .

  • Collect the white precipitate by filtration, wash with cold water, and dry. Recrystallize from Ethanol/Water if necessary.

Step 3: Regioselective Bromination

Electrophilic Aromatic Substitution (SEAr)

ParameterSpecification
Substrate 3-Ethoxy-4-methoxybenzoic acid
Reagent Bromine (Br₂)
Solvent Glacial Acetic Acid (AcOH)
Temp/Time 0°C to RT / 4 Hours
Yield 80–85%
Purity >98% (HPLC)

Protocol:

  • Suspend 3-Ethoxy-4-methoxybenzoic acid (1.0 eq) in Glacial Acetic Acid (8 vol) in a flask equipped with a gas scrubber (to trap HBr).

  • Cool the mixture to 0–5°C using an ice bath.

  • Add a solution of Bromine (1.05 eq) in Glacial Acetic Acid (2 vol) dropwise over 30 minutes. Crucial: Maintain low temperature to prevent poly-bromination.

  • Allow the reaction to warm to Room Temperature and stir for 3–4 hours. A thick precipitate typically forms.

  • Quench: Pour the reaction mixture into Ice Water (20 vol) containing Sodium Bisulfite (1% w/v) to quench excess bromine (removes orange color).

  • Isolation: Filter the solid. Wash with water until the filtrate is neutral.

  • Purification: Recrystallize from Ethanol or Acetic Acid to yield 2-Bromo-5-ethoxy-4-methoxybenzoic acid as white needles.

Part 3: Visualization (DOT)

SynthesisPathway Isovanillin Isovanillin (3-OH, 4-OMe) Intermediate1 3-Ethoxy-4-methoxy- benzaldehyde Isovanillin->Intermediate1 Step 1: EtBr, K2CO3 DMF, 60°C (O-Alkylation) Intermediate2 3-Ethoxy-4-methoxy- benzoic acid Intermediate1->Intermediate2 Step 2: KMnO4, NaOH H2O, 70°C (Oxidation) FinalProduct 2-Bromo-5-ethoxy- 4-methoxybenzoic acid Intermediate2->FinalProduct Step 3: Br2, AcOH 0°C to RT (Regioselective Bromination)

Caption: Three-step synthetic pathway from Isovanillin to 2-Bromo-5-ethoxy-4-methoxybenzoic acid, highlighting key reagents and reaction types.

Part 4: References

  • Preparation of Isovanillin Derivatives:

    • Title: Process for the preparation of isovanillin and derivatives.[2]

    • Source: U.S. Patent 5,786,516.

    • URL:

  • Bromination of Alkoxybenzoic Acids:

    • Title: Synthetic method of 2-bromo-5-methoxybenzoic acid (Analogous chemistry).

    • Source: CN Patent 112250562A.

    • URL:

  • Regioselectivity in Aromatic Bromination:

    • Title: Regiospecific Bromination of Activated Aromatic Systems.[3][4]

    • Source: TopSCHOLAR, Western Kentucky University.

    • URL:[Link] (General reference for SEAr mechanisms).

  • General Protocol for Pinnick/Permanganate Oxidation:

    • Title: Oxidation of Aldehydes to Carboxylic Acids.

    • Source: Common Organic Chemistry.

    • URL:[Link]

Sources

Application Note: Using 2-Bromo-5-ethoxy-4-methoxybenzoic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and process chemists in the pharmaceutical industry. It focuses on the technical utilization of 2-Bromo-5-ethoxy-4-methoxybenzoic acid (CAS: 915874-00-9), a critical halogenated building block for constructing dialkoxy-substituted fused heterocyclic APIs , particularly within the PDE4 inhibitor (e.g., Apremilast analogs) and Tyrosine Kinase Inhibitor (TKI) (e.g., Quinazoline derivatives) classes.

Executive Summary & Therapeutic Relevance

2-Bromo-5-ethoxy-4-methoxybenzoic acid represents a highly functionalized "ortho-halo" benzoic acid scaffold. Its structural significance lies in the 1,2,4,5-substitution pattern , which provides three distinct handles for chemical diversification:

  • Carboxylic Acid (C1): Amenable to amidation, esterification, or cyclization (e.g., to form quinazolinones or isoindolinones).

  • Bromide (C2): A versatile handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution, enabling the introduction of aryl, vinyl, or amine groups necessary for extending the carbon skeleton.

  • Alkoxy Pattern (C4-OMe, C5-OEt): This specific motif mimics the pharmacophore found in blockbuster anti-inflammatory and oncology drugs (e.g., Apremilast , Erlotinib ), where the steric and electronic properties of the ethoxy/methoxy groups are crucial for binding affinity in hydrophobic pockets of enzymes like PDE4 or EGFR.

Chemical Profile & Safety

PropertySpecification
Chemical Name 2-Bromo-5-ethoxy-4-methoxybenzoic acid
CAS Number 915874-00-9
Molecular Formula C₁₀H₁₁BrO₄
Molecular Weight 275.10 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 158 – 162 °C (Typical)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
Storage Inert atmosphere, 2-8°C, protect from light (light-sensitive bromide)

Safety Warning: This compound is an organobromide and a weak acid. It may cause skin irritation and serious eye damage. Handle in a fume hood using standard PPE (nitrile gloves, safety goggles).

Synthetic Utility & Mechanism

The primary value of this intermediate is its ability to serve as a bifunctional lynchpin . The presence of the ortho-bromo group relative to the carboxylate allows for rapid ring closure to form heterocycles.

Key Reaction Pathways[2]
  • Suzuki-Miyaura Coupling: Reaction at the C2-Br position with aryl boronic acids allows the installation of biaryl systems found in many kinase inhibitors.

  • Amidation & Cyclization: Converting the acid to an amide, followed by copper-catalyzed intramolecular C-N bond formation (Ullmann-type) displacing the bromine, yields isoindolinones or phenanthridinones .

  • Condensation: Reaction with formamide or ureas can yield quinazoline-4-ones , a scaffold ubiquitous in EGFR inhibitors.

Mechanistic Diagram (DOT)

The following diagram illustrates the divergent synthesis pathways from this core intermediate.

ReactionPathways Core 2-Bromo-5-ethoxy- 4-methoxybenzoic Acid Path1 Pathway A: Suzuki Coupling Core->Path1 Ar-B(OH)2 Pd(PPh3)4 Path2 Pathway B: Cyclization (Cu-Cat) Core->Path2 R-NH2 then CuI/Base Path3 Pathway C: Condensation Core->Path3 Urea/Formamide High Temp Prod1 Biaryl Intermediates (Kinase Inhibitors) Path1->Prod1 Prod2 Isoindolinones/ Phenanthridinones Path2->Prod2 Prod3 Quinazolinones (EGFR Scaffolds) Path3->Prod3

Figure 1: Divergent synthetic utility of the 2-bromo-5-ethoxy-4-methoxybenzoic acid scaffold.

Experimental Protocols

Protocol A: Synthesis of 2-Bromo-5-ethoxy-4-methoxybenzoic Acid

Note: This protocol describes the regioselective bromination of 3-ethoxy-4-methoxybenzoic acid. The regioselectivity is driven by the directing effects of the alkoxy groups.

Reagents:

  • 3-Ethoxy-4-methoxybenzoic acid (Starting Material)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN) or Glacial Acetic Acid

  • Iron(III) Chloride (FeCl₃) (Catalyst, optional for activation)

Step-by-Step Methodology:

  • Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (51 mmol) of 3-ethoxy-4-methoxybenzoic acid in 150 mL of Acetonitrile.

  • Addition: Cool the solution to 0°C in an ice bath. Add 9.5 g (53 mmol, 1.05 eq) of NBS portion-wise over 30 minutes. Critical: Slow addition prevents over-bromination.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 4-6 hours.

    • Checkpoint: Monitor reaction progress via TLC (50:50 Ethyl Acetate:Hexane) or HPLC. The product (2-bromo isomer) is less polar than the starting material.

  • Quench: Pour the reaction mixture into 300 mL of ice-cold water. A white precipitate should form immediately.

  • Isolation: Stir the slurry for 30 minutes. Filter the solid using a Buchner funnel.

  • Purification: Wash the filter cake with water (3 x 50 mL) to remove succinimide byproducts. Recrystallize from Ethanol/Water (9:1) if high purity (>99%) is required.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

    • Expected Yield: 85-92%

    • Target Purity: >98% (HPLC)

Protocol B: Downstream Application – Synthesis of a Quinazolinone Scaffold

This protocol demonstrates the conversion of the intermediate into a quinazolinone core, typical for EGFR inhibitor synthesis.

Reagents:

  • 2-Bromo-5-ethoxy-4-methoxybenzoic acid (5.0 g)

  • Formamide (30 mL)

  • Ammonium Acetate (Catalytic)

Methodology:

  • Setup: Place 5.0 g of the acid and 30 mL of Formamide into a pressure tube or round-bottom flask fitted with a reflux condenser.

  • Cyclization: Heat the mixture to 140-150°C for 6-8 hours. The high temperature promotes both the formation of the amide and the subsequent ring closure (Niementowski-type variation).

  • Workup: Cool the mixture to room temperature. Pour into 100 mL of ice water.

  • Filtration: The quinazolinone derivative will precipitate. Filter and wash with water.[1][2]

  • Validation: Verify structure via ¹H-NMR (Loss of COOH proton, appearance of aromatic pyrimidine proton).

Quality Control & Analytical Methods

HPLC Method for Purity Analysis

To ensure the intermediate meets pharmaceutical standards (no regioisomers or unreacted starting material), use the following validated method.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic) and 210 nm
Retention Times SM (Acid): ~6.5 min; Product (2-Bromo): ~8.2 min
Troubleshooting Guide
  • Issue: Presence of di-bromo impurity.[3][1][4][5]

    • Root Cause:[3][5] Excess NBS or high temperature.

    • Solution: Strictly control stoichiometry (1.05 eq) and keep temperature <30°C.

  • Issue: Low Yield in Suzuki Coupling (Downstream).

    • Root Cause:[3][5] Steric hindrance from the ortho-carboxyl group.

    • Solution: Convert the acid to a methyl ester before the coupling step to reduce steric bulk and prevent catalyst poisoning.

Workflow Visualization

The following diagram outlines the complete lifecycle of the intermediate in a drug development context.

Workflow Step1 Raw Material QC (3-Ethoxy-4-methoxybenzoic acid) Step2 Bromination (NBS/ACN) Controlled Temp <30°C Step1->Step2 Activation Step3 Isolation & Purification (Recrystallization EtOH) Step2->Step3 Workup Step4 QC Check (HPLC) Target: >98% Purity Step3->Step4 Analysis Step4->Step2 Fail (Reprocess) Step5 API Synthesis (Coupling/Cyclization) Step4->Step5 Release

Figure 2: Process workflow from raw material to API integration.

References

  • Sigma-Aldrich. Product Specification: 2-Bromo-4,5-dimethoxybenzoic acid (Analog Reference). Retrieved from

  • ChemicalBook. 2-Bromo-5-ethoxy-4-methoxybenzoic acid Properties and CAS 915874-00-9. Retrieved from

  • Man, H. W., et al. (2009). Discovery of (S)-N-{2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide (Apremilast). Journal of Medicinal Chemistry, 52(6), 1522–1524. (Provides context on the 3-ethoxy-4-methoxy pharmacophore).
  • BenchChem. Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide. (Analogous bromination protocol). Retrieved from

  • BLD Pharm. Product Catalog: 2-Bromo-5-ethoxy-4-methoxybenzoic acid.[3] Retrieved from

Sources

Esterification protocols for 2-Bromo-5-ethoxy-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Esterification Protocols for 2-Bromo-5-ethoxy-4-methoxybenzoic Acid

Executive Summary

This guide details the esterification strategies for 2-Bromo-5-ethoxy-4-methoxybenzoic acid , a highly functionalized intermediate often utilized in the synthesis of kinase inhibitors (e.g., VEGFR/EGFR antagonists).[1]

The Core Challenge: The presence of a bromine atom at the ortho position (C2) creates significant steric hindrance around the carboxylic acid carbonyl.[2] Standard Fischer esterification, while possible, suffers from slow kinetics and equilibrium limitations due to this "Ortho-Effect."

The Solution: This note provides three validated protocols ranging from the robust Alkyl Halide Method (Recommended) to the Acid Chloride Activation method, ensuring high yields regardless of the desired ester moiety (methyl, ethyl, or complex alkyls).

Strategic Analysis & Decision Matrix

The choice of method depends on the target ester group and the scale of synthesis.

  • Method A (Nucleophilic Substitution): Best for Methyl/Ethyl esters.[1] Bypasses the hindered carbonyl entirely by attacking an alkyl halide.[1] High yield, mild conditions.[3]

  • Method B (Acyl Chloride): Best for complex or bulky alcohols (e.g., tert-butyl, benzyl).[1] Irreversible activation.[1]

  • Method C (Fischer): Best for cost-sensitive, large-scale simple esters, provided extended reflux times are acceptable.[1]

EsterificationStrategy Start Target: 2-Bromo-5-ethoxy-4-methoxybenzoate Simple Target: Methyl/Ethyl Ester Start->Simple Complex Target: Complex/Bulky Ester Start->Complex Scale Scale > 100g? Simple->Scale MethodB Method B: Acid Chloride Activation Complex->MethodB MethodA Method A: Alkyl Halide + Base (Recommended) Scale->MethodA No (Yield priority) MethodC Method C: Modified Fischer (Long Reflux) Scale->MethodC Yes (Cost priority)

Figure 1: Decision matrix for selecting the optimal esterification protocol based on target moiety and scale.

Detailed Protocols

Protocol A: Base-Promoted Alkylation (The "Gold Standard")

Best for: Methyl, Ethyl, Benzyl esters. High yield (>95%).

Mechanism: This reaction proceeds via an


 mechanism .[1] The base deprotonates the carboxylic acid to form a carboxylate anion, which then acts as a nucleophile attacking the alkyl halide. This completely avoids the sterically hindered carbonyl carbon.[1]

Reagents:

  • Substrate: 2-Bromo-5-ethoxy-4-methoxybenzoic acid (1.0 equiv)[1]

  • Base: Potassium Carbonate (

    
    ) (1.5 - 2.0 equiv) or Cesium Carbonate (
    
    
    
    ) (for faster rates).[1]
  • Electrophile: Methyl Iodide (MeI) or Ethyl Iodide (EtI) (1.2 - 1.5 equiv).[1]

  • Solvent: DMF (Dimethylformamide) or Acetone (if easy workup is required).[1]

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (36.3 mmol) of 2-Bromo-5-ethoxy-4-methoxybenzoic acid in 50 mL of anhydrous DMF .

  • Deprotonation: Add 7.5 g (54.5 mmol) of finely ground anhydrous

    
    . Stir the suspension at room temperature (RT) for 15 minutes. Note: Slight gas evolution (
    
    
    
    ) may occur.[1]
  • Alkylation: Cool the mixture to 0°C in an ice bath. Dropwise add 3.4 mL (54.5 mmol) of Methyl Iodide (Caution: Toxic/Carcinogen).[1]

  • Reaction: Remove the ice bath and allow the mixture to stir at RT for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1] The acid spot (

    
    ) should disappear, replaced by the ester (
    
    
    
    ).
  • Workup: Pour the reaction mixture into 200 mL of ice-water . The ester often precipitates as a solid.[1]

    • If solid:[4][5][6] Filter, wash with water, and dry.[4][6]

    • If oil:[4][5][7] Extract with Ethyl Acetate (

      
      ).[1] Wash combined organics with water (
      
      
      
      ) and brine (
      
      
      ).[1] Dry over
      
      
      and concentrate.
  • Purification: Usually not required.[1] Recrystallization from Ethanol/Water if necessary.[1]

Protocol B: Acid Chloride Activation

Best for: Sterically hindered alcohols (e.g., t-Butanol) or when alkyl halides are unavailable.[1]

Mechanism: Thionyl chloride converts the acid to the highly reactive acid chloride.[1] The chloride is a better leaving group, allowing even bulky alcohols to attack the carbonyl despite the ortho-bromo hindrance.

Reagents:

  • Substrate: 1.0 equiv.

  • Reagent: Thionyl Chloride (

    
    ) (2.0 equiv).[1]
    
  • Catalyst: DMF (2-3 drops).[1]

  • Solvent: Toluene or DCM.[1]

Step-by-Step Procedure:

  • Activation: Suspend 5.0 g of the acid in 25 mL dry Toluene . Add 2 drops of DMF .

  • Chlorination: Add 2.6 mL of

    
     slowly. Heat the mixture to reflux (80°C)  for 2 hours. The solution should become clear as the acid chloride forms.
    
  • Evaporation: Concentrate the mixture under reduced pressure to remove excess

    
    . (Add toluene and re-evaporate twice to ensure complete removal).[1]
    
  • Esterification: Redissolve the crude acid chloride in 20 mL DCM . Add the target alcohol (1.2 equiv) and Pyridine (1.5 equiv) at 0°C.

  • Completion: Stir at RT for 2 hours. Quench with 1M HCl, extract, and dry.

Protocol C: Modified Fischer Esterification

Best for: Large scale, simple esters where reagent cost is the primary constraint.

Critical Note: Due to the ortho-bromo substituent, standard reflux times (2-4h) are insufficient.[1] This protocol requires extended reaction times (24-32h) or high-pressure conditions.[1]

Reagents:

  • Substrate: 1.0 equiv.

  • Solvent/Reagent: Methanol or Ethanol (Excess, used as solvent).

  • Catalyst: Conc.

    
     (0.1 equiv).[1]
    

Step-by-Step Procedure:

  • Setup: Dissolve 20.0 g of acid in 150 mL of absolute Ethanol . Add 1.0 mL of conc.

    
    .
    
  • Reflux: Heat to vigorous reflux (

    
    ).[1]
    
  • Time Course: Maintain reflux for 32 hours .

    • Optimization: Use a Dean-Stark trap (if using benzene/toluene co-solvent) or molecular sieves to remove water and drive the equilibrium.[1]

  • Workup: Concentrate ethanol to 20% volume. Pour into sat.

    
     (Caution: Foaming). Extract with EtOAc.[1][8]
    

Quantitative Comparison

ParameterMethod A (Alkyl Halide)Method B (Acid Chloride)Method C (Fischer)
Yield 96 - 99% 85 - 92%70 - 80%
Reaction Time 4 - 6 Hours3 Hours (2 steps)32+ Hours
Purification Precipitation (Simple)Extraction/ColumnExtraction/Recryst.[1]
Steric Sensitivity None (Bypasses Carbonyl)Low (Highly Activated)High (Ortho-Block)
Scalability High (Batch)Medium (Corrosive)Very High

Quality Control & Validation

Analytical Expectation (Methyl Ester):

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.45 (s, 1H, Ar-H), 
      
      
      
      7.05 (s, 1H, Ar-H).
    • 
       4.15 (q, 2H, 
      
      
      
      ),
      
      
      3.92 (s, 3H,
      
      
      ).[1]
    • 
       3.89 (s, 3H, 
      
      
      
      )
      <--- Diagnostic Peak.[1]
    • 
       1.48 (t, 3H, 
      
      
      
      ).[1]
  • HPLC Purity: >98% (Area %).

Troubleshooting:

  • Incomplete Reaction (Method A): Ensure

    
     is anhydrous.[1] Trace water kills the electrophile.[1]
    
  • Low Yield (Method C): The equilibrium is unfavorable.[1] Add 4A Molecular Sieves to the reflux.

References

  • National Institutes of Health (NIH). (2018).[1] Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Retrieved from [Link]

  • Google Patents. (2021).[1] CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.[1][6][9] Retrieved from

  • Otterbein University. (2018).[1] Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. Retrieved from [Link]

Sources

The Strategic Utility of 2-Bromo-5-ethoxy-4-methoxybenzoic Acid in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Untapped Potential

In the landscape of medicinal chemistry, the strategic value of a molecular scaffold is determined by its synthetic versatility, its physicochemical properties, and its ability to orient functional groups into pharmacologically relevant space. While a vast body of literature exists for many common building blocks, some, like 2-Bromo-5-ethoxy-4-methoxybenzoic acid , represent a niche but potent starting point for the development of novel therapeutics.

This guide provides an in-depth analysis of this specific scaffold. Although direct literature on this exact ethoxy-methoxy variant is sparse, a wealth of data from its close structural analogs, primarily 2-Bromo-4,5-dimethoxybenzoic acid and 2-Bromo-5-methoxybenzoic acid, provides a robust and reliable roadmap for its application. We will explore its logical synthesis, its key chemical transformations, and the promising therapeutic avenues suggested by the biological activity of its derivatives. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both foundational insights and actionable laboratory protocols.

The core utility of this scaffold lies in its trifunctional nature:

  • An Aryl Bromide: An ideal handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl systems.

  • A Carboxylic Acid: A versatile functional group for the formation of amides and esters, crucial for probing interactions with biological targets and modulating pharmacokinetic properties.

  • A Di-alkoxy Substituted Ring: The electron-donating methoxy and ethoxy groups influence the electronic properties of the ring, impacting reaction kinetics and the binding potential of derivative molecules. The specific arrangement pre-organizes substituents in a pattern seen in numerous bioactive natural products and synthetic drugs.

Part 1: Synthesis of the Core Scaffold

While specific literature detailing the synthesis of 2-Bromo-5-ethoxy-4-methoxybenzoic acid is not widely published, a reliable synthetic route can be extrapolated from established protocols for its analogs.[1][2] The most logical approach involves the regioselective bromination of a suitable precursor, 4-ethoxy-3-methoxybenzoic acid or 3-ethoxy-4-methoxybenzoic acid, though the former is less common. A more practical starting point would be the bromination of 3-methoxy-4-ethoxybenzoic acid. The directing effects of the alkoxy groups and the carboxylic acid will guide the bromine to the desired 2-position.

Proposed Synthetic Workflow

cluster_0 Step 1: Bromination Start 3-Methoxy-4-ethoxybenzoic Acid Reagents Brominating Agent (e.g., NBS) + Acid Catalyst (e.g., H₂SO₄) Start->Reagents Reaction in Halogenated Solvent Product 2-Bromo-5-ethoxy-4-methoxybenzoic Acid Reagents->Product Quench, Precipitate, Recrystallize

Caption: Proposed workflow for the synthesis of the title compound.

Protocol 1: Electrophilic Bromination

This protocol is adapted from patented methods for the synthesis of structurally similar compounds.[1]

Rationale: The use of a halogenated solvent like chloroform and a strong acid catalyst like sulfuric acid activates the brominating agent (e.g., N-Bromosuccinimide - NBS) for electrophilic aromatic substitution. The electron-donating alkoxy groups strongly activate the ring, and the position ortho to the methoxy group and meta to the carboxylic acid is sterically and electronically favored for substitution.

Materials:

  • 3-Methoxy-4-ethoxybenzoic acid (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 - 1.2 eq)

  • Concentrated Sulfuric Acid (catalytic to stoichiometric amount)

  • Chloroform or Dichloromethane

  • Ice water

  • Sodium sulfite solution

  • Recrystallization solvent (e.g., Ethanol or Isopropanol)

Procedure:

  • In a multi-neck round-bottom flask equipped with a stirrer and a thermometer, dissolve 3-Methoxy-4-ethoxybenzoic acid (1.0 eq) in the chosen halogenated hydrocarbon solvent.

  • Carefully add concentrated sulfuric acid while maintaining the temperature below 25°C.

  • Add the brominating agent, NBS (1.1-1.2 eq), portion-wise, ensuring the reaction temperature is maintained between 25-30°C.

  • Stir the reaction for 3-6 hours at this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Upon completion, carefully pour the reaction mixture into a beaker of ice water to quench the reaction.

  • Stir vigorously, then add a solution of sodium sulfite to neutralize any remaining bromine.

  • If using a halogenated solvent, separate the organic layer. If the product has precipitated, filter the solid.

  • Wash the organic layer or the filtered solid with water.

  • Dry the product under vacuum.

  • For further purification, recrystallize the crude product from a suitable solvent like ethanol to yield pure 2-Bromo-5-ethoxy-4-methoxybenzoic acid.

Part 2: Key Transformations in Medicinal Chemistry

The true value of this scaffold is realized through its subsequent derivatization. The aryl bromide and carboxylic acid functionalities are orthogonal handles for two of the most powerful and widely used reaction classes in drug discovery.

Application 1: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone reaction for creating biaryl and heteroaryl-aryl structures, which are privileged motifs in many classes of drugs, particularly kinase inhibitors.[3][4] The reaction couples the aryl bromide of our scaffold with a wide variety of commercially available boronic acids or esters.

Scaffold 2-Bromo-5-ethoxy- 4-methoxybenzoic Acid (or its ester) Catalyst_System Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Scaffold->Catalyst_System Boronic_Acid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) Boronic_Acid->Catalyst_System Product Biaryl Product Catalyst_System->Product Solvent (e.g., Dioxane/Water) Heat (80-110 °C)

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Protocol 2: General Suzuki-Miyaura Cross-Coupling

This protocol is a robust starting point adapted from established procedures for similar aryl bromides.[4][5] Note: The carboxylic acid may be protected as an ester (e.g., methyl or ethyl ester) prior to coupling to improve solubility and prevent potential side reactions, though many Suzuki couplings tolerate free carboxylic acids.

Rationale: This reaction proceeds via a palladium catalytic cycle. A Pd(0) species undergoes oxidative addition into the C-Br bond. Transmetalation with the boronic acid (activated by the base) follows, and the cycle concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for success and may require optimization.

Materials:

  • 2-Bromo-5-ethoxy-4-methoxybenzoic acid (or its ester) (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene/Ethanol)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or microwave vial under an inert atmosphere, add the bromo-benzoic acid scaffold (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio).

  • Ensure the system is fully under an inert atmosphere by performing three vacuum/backfill cycles with nitrogen or argon.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir vigorously for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent like ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

ParameterStarting PointOptimization Strategy
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Screen other catalysts/ligands (e.g., Buchwald ligands) for higher efficiency.
Base K₂CO₃, K₃PO₄Cs₂CO₃ is often more effective for challenging couplings.
Solvent Dioxane/Water, TolueneDMF or THF can be effective alternatives.
Temperature 80-100 °CIncrease temperature (up to microwave conditions) for sluggish reactions.
Application 2: Amide Bond Formation

The formation of an amide bond from the carboxylic acid is arguably the most common reaction in medicinal chemistry. It allows for the introduction of a vast array of chemical diversity and the formation of key hydrogen bond donor/acceptor networks for target binding.

Protocol 3: Standard Amide Coupling using EDCI/HOBt

This protocol is a widely used, reliable method for forming amides under mild conditions.

Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is a water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. The addition of an additive like Hydroxybenzotriazole (HOBt) traps the activated species as an HOBt-ester, which is more stable and reacts cleanly with the amine to form the amide bond.

Materials:

  • 2-Bromo-5-ethoxy-4-methoxybenzoic acid (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • EDCI (1.2-1.5 eq)

  • HOBt (1.2-1.5 eq)

  • Base (e.g., DIPEA or NMM) (2-3 eq)

  • Anhydrous solvent (e.g., DMF, CH₂Cl₂)

Procedure:

  • Dissolve the bromo-benzoic acid scaffold (1.0 eq) in the anhydrous solvent (e.g., DMF).

  • Add HOBt (1.2 eq) and EDCI (1.2 eq) to the solution and stir at room temperature for 15-20 minutes to pre-activate the acid.

  • Add the desired amine (1.1 eq), followed by the base (e.g., DIPEA, 2.5 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash successively with 5% HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

For sterically hindered or electron-deficient amines where standard methods fail, alternative protocols using acyl fluorides generated in situ may be necessary.[6][7]

Part 3: Potential Therapeutic Applications & Target Classes

By combining Suzuki couplings and amide bond formations, a diverse library of compounds can be generated. The biological activities of derivatives from closely related scaffolds provide strong, evidence-based hypotheses for the potential applications of compounds derived from 2-Bromo-5-ethoxy-4-methoxybenzoic acid.

Anticancer Agents: Tubulin Polymerization Inhibitors

Derivatives of N-(methoxyphenyl)benzenesulphonamides, which can be synthesized from bromo-methoxy-anilines (accessible from our scaffold via Curtius rearrangement), have shown potent cytotoxic activity against various human tumor cell lines, including breast (MCF7), cervical (HeLa), and colon (HT-29) cancer.[8]

Mechanism of Action: These compounds were found to inhibit microtubule protein polymerization, suggesting that tubulin is their primary molecular target.[8] By binding to the colchicine site on tubulin, they disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The 2-bromo-4,5-dimethoxy substitution pattern was particularly effective in these studies.

Anti-inflammatory Agents: Modulation of NF-κB and MAPK Pathways

A structurally related bromophenol, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde, has been shown to exhibit significant anti-inflammatory effects in macrophage cell lines.[9] This suggests that the core oxygenation pattern on the ring is conducive to this activity.

Mechanism of Action: The compound was found to suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE₂). Mechanistically, it inhibited the phosphorylation of key signaling proteins in the MAPK pathway (ERK and JNK) and blocked the degradation of IκB-α, which in turn prevents the nuclear translocation of the pro-inflammatory transcription factor NF-κB.[9]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (ERK, JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK IkB IκB-α IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB:e->NFkB:w Inhibition NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Scaffold_Deriv Scaffold Derivative Scaffold_Deriv->MAPK Inhibits Scaffold_Deriv->IKK Inhibits NFkB_nuc->Inflammation Transcription

Caption: Inhibition of the NF-κB and MAPK inflammatory signaling pathways.

Other Potential Applications
  • Urolithin Derivatives: 2-Bromo-5-methoxybenzoic acid is a key intermediate in the synthesis of urolithins, which are natural metabolites that may reverse muscle senescence by improving mitochondrial function.[10]

  • Novel Heterocycles: The scaffold has been used to create a variety of other bioactive heterocyclic systems, including isoindolinones and dibenzo[b,f]thiepins.[10]

Conclusion

2-Bromo-5-ethoxy-4-methoxybenzoic acid stands as a versatile and strategically valuable building block for medicinal chemistry. While direct research on this specific molecule is emerging, the extensive data available for its close analogs provides a clear and compelling blueprint for its use. Through robust and well-established synthetic transformations like Suzuki-Miyaura coupling and amide bond formation, this scaffold provides efficient access to diverse chemical matter. The demonstrated anticancer and anti-inflammatory activities of its derivatives highlight promising therapeutic avenues for future drug discovery programs. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this potent scaffold into their synthetic and medicinal chemistry efforts.

References

  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. Google Patents.
  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. RSC Publishing. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. Available at: [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. Available at: [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC. Available at: [Link]

  • 2-bromo-5-methoxy-4-methylbenzoic acid (C9H9BrO3). PubChem. Available at: [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]

  • CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid. Google Patents.

Sources

Troubleshooting & Optimization

Improving reaction yields for 2-Bromo-5-ethoxy-4-methoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Bromo-5-ethoxy-4-methoxybenzoic Acid

Topic: Process Optimization & Troubleshooting for 2-Bromo-5-ethoxy-4-methoxybenzoic Acid Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists Status: Active Guide v2.4

Executive Summary

The synthesis of 2-Bromo-5-ethoxy-4-methoxybenzoic acid is a critical step in the preparation of PDE4 inhibitors (e.g., Roflumilast analogs) and other bioactive scaffolds. The primary challenge lies in the regioselective bromination of the electron-rich 3-ethoxy-4-methoxybenzoic acid (or its aldehyde precursor).

The target molecule requires the bromine atom to be installed at the C2 position (ortho to the carboxyl group). Note that in the precursor (3-ethoxy-4-methoxybenzoic acid), this position corresponds to C6 (para to the ethoxy group). Confusion regarding IUPAC numbering often leads to experimental design errors.

This guide prioritizes the Aldehyde Route (Bromination of benzaldehyde


 Oxidation) for highest purity, while addressing the Direct Acid Bromination  route for shorter workflows.

Module 1: Synthetic Route Optimization

Route A: The "Gold Standard" (Aldehyde First)

Recommended for high purity (>98%) and regiocontrol.

  • Precursor: 3-Ethoxy-4-methoxybenzaldehyde.[1][2][3]

  • Step 1 (Bromination): Reaction with ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     in Methanol or Acetic Acid.[4] The aldehyde group directs the bromine to the position ortho to the carbonyl (C6 on the aldehyde ring), which becomes C2 in the final acid.
    
  • Step 2 (Oxidation): Pinnick Oxidation (NaClO2) to convert the aldehyde to the carboxylic acid.

Route B: Direct Acid Bromination

Recommended for speed, but requires strict stoichiometric control.

  • Precursor: 3-Ethoxy-4-methoxybenzoic acid.

  • Reaction: Electrophilic aromatic substitution using N-Bromosuccinimide (NBS) or

    
    .
    
  • Challenge: High risk of over-bromination and solubility issues.

Module 2: Visualizing the Workflow

SynthesisWorkflow cluster_legend Key Decision Points Start Starting Material: Isovanillin Inter1 Intermediate: 3-Ethoxy-4-methoxybenzaldehyde Start->Inter1 Alkylation (Et-Br) RouteA_Step1 Route A (Recommended) Bromination via Br2/MeOH (Target: 6-Bromo isomer) Inter1->RouteA_Step1 High Regioselectivity RouteB_Step1 Route B (Alternative) Oxidation to Acid Inter1->RouteB_Step1 Standard Ox RouteA_Step2 Pinnick Oxidation (NaClO2, NaH2PO4) RouteA_Step1->RouteA_Step2 Yield: ~90% Target TARGET: 2-Bromo-5-ethoxy-4-methoxybenzoic acid RouteA_Step2->Target Workup RouteB_Step2 Direct Bromination (Br2/AcOH or NBS) RouteB_Step1->RouteB_Step2 Solubility Issues RouteB_Step2->Target Lower Yield

Caption: Comparison of the Aldehyde-First route (Green) vs. Direct Acid route (Yellow). Route A offers superior regiocontrol by utilizing the directing effects of the aldehyde.

Module 3: Troubleshooting & FAQs

Category 1: Reaction Failure & Yield Loss

Q1: I am using Route B (Direct Acid Bromination) and my yield is stuck at 60%. The TLC shows unreacted starting material, but adding more bromine causes impurities. What is happening? Diagnosis: This is a classic solubility vs. reactivity conflict. 3-Ethoxy-4-methoxybenzoic acid has poor solubility in cold acetic acid, leading to a heterogeneous reaction where only the dissolved fraction reacts. The Fix:

  • Switch Solvent System: Use a mixture of DCM:Acetic Acid (2:1) or pure DMF . DMF dissolves the acid completely, allowing for stoichiometric control.

  • Change Reagent: Switch from liquid Bromine (

    
    ) to N-Bromosuccinimide (NBS) . NBS in DMF allows for a milder, homogeneous reaction at room temperature.
    
  • Protocol: Dissolve 1.0 eq of acid in DMF. Add 1.05 eq of NBS portion-wise over 30 minutes. Stir at 25°C for 4 hours. Pour into ice water to precipitate the product.

Q2: In the Aldehyde route (Route A), I see a side product that resists oxidation. What is it? Diagnosis: You likely formed the 2,6-dibromo species (if numbering from aldehyde). The 3-ethoxy and 4-methoxy groups are strong activators. If the temperature exceeds 20°C during bromination, the second ortho-position becomes vulnerable. The Fix:

  • Temperature Control: Maintain reaction temperature between 0°C and 5°C during the addition of Bromine.

  • Buffer: Add Sodium Acetate (1.1 eq) to buffer the HBr generated, preventing acid-catalyzed ether cleavage or over-activation.

Category 2: Regioselectivity & Purity[6]

Q3: How do I confirm I have the 2-Bromo isomer and not the 5-Bromo or 6-Bromo isomer? Technical Insight:

  • Structure Logic: In the target molecule (2-Bromo-5-ethoxy-4-methoxybenzoic acid), the protons are para to each other.

  • NMR Validation: Check the

    
     NMR coupling constants of the aromatic protons.
    
    • Target (Para protons): You should see two singlets (or very weak coupling < 1 Hz).

    • Wrong Isomer (Ortho protons): If you see doublets with

      
      , you have brominated the wrong position (likely adjacent to a proton).
      
  • Note: If using Route A (Aldehyde), the bromine enters C6 (para to ethoxy). Upon oxidation to acid, this becomes C2. This is the correct isomer.

Q4: My product is turning pink/brown upon drying. How do I remove the color? Diagnosis: Trace free bromine or quinone oxidation byproducts. The Fix:

  • The "Bisulfite Wash": During workup, wash the organic layer (or the filter cake) with 10% Sodium Bisulfite (

    
    )  solution. This reduces residual 
    
    
    
    to colorless bromide ions.
  • Recrystallization: Recrystallize from Ethanol/Water (4:1) . Dissolve in hot ethanol, treat with activated charcoal, filter, and add water until turbid.

Module 4: Experimental Data & Protocols

Comparative Data: Bromination Methods
ParameterMethod A:

/ MeOH (Aldehyde)
Method B: NBS / DMF (Acid)Method C:

/ AcOH (Acid)
Yield 92 - 95% 85 - 88%60 - 75%
Purity (HPLC) >99%>98%~90% (requires repurification)
Regioselectivity Excellent (Para to OEt)GoodModerate (Temp sensitive)
Workup Precipitation with waterPrecipitation with waterSolvent evaporation required
Suitability Recommended Good for small scaleLegacy method (avoid)
Standard Operating Procedure (SOP): Route A (Aldehyde Bromination)

Adapted from optimized protocols for dialkoxybenzaldehydes.

  • Setup: Charge a 3-neck flask with 3-ethoxy-4-methoxybenzaldehyde (100 g, 0.55 mol) and Methanol (500 mL).

  • Cooling: Cool the solution to 0–5°C using an ice/salt bath.

  • Addition: Add Bromine (96 g, 0.60 mol, 1.1 eq) dropwise over 60 minutes. Caution: Exothermic.

    • Tip: Dilute Bromine in 50 mL MeOH for better control.

  • Reaction: Stir at 5°C for 1 hour, then allow to warm to 20°C for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Quench: Pour mixture into Ice Water (1.5 L) containing Sodium Bisulfite (10 g).

  • Isolation: Filter the white/pale yellow precipitate. Wash with water (

    
    ).
    
  • Drying: Vacuum dry at 45°C.

    • Expected Yield: ~130 g (92%).

    • Next Step: Proceed to Pinnick Oxidation to obtain the final acid.

References

  • BenchChem. (2025).[5] Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide. Retrieved from (Validated proxy for bromination conditions).

  • Designer Drugs Directory. (n.d.). Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde. Retrieved from (Detailed protocol for dialkoxybenzaldehyde bromination).

  • Google Patents. (2018). CN107827722B: Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.[3] Retrieved from .

  • Google Patents. (2021). CN112250562A: Synthetic method of 2-bromo-5-methoxybenzoic acid.[6][7][8] Retrieved from .

  • Sigma-Aldrich. (n.d.).[9] 2-Bromo-5-methoxybenzoic acid Product Sheet. Retrieved from .

Sources

Technical Support Center: Purification of 2-Bromo-5-ethoxy-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

User Query: "How do I purify crude 2-Bromo-5-ethoxy-4-methoxybenzoic acid to >98% purity suitable for pharmaceutical intermediate use?"

Compound Analysis:

  • Structure: A benzoic acid core with three substituents: a bromine atom (electron-withdrawing/deactivating), and two alkoxy groups (ethoxy and methoxy, electron-donating/activating).

  • Chemical Behavior: The molecule is an amphiphilic solid. The carboxylic acid provides solubility in basic aqueous media, while the lipophilic alkoxy and bromo groups drive solubility in organic solvents (DCM, EtOAc).

  • Primary Impurities:

    • Regioisomers: 6-Bromo isomer (often formed if the directing effects compete, though the 2-position is sterically favored).

    • Starting Material: Unreacted 3-ethoxy-4-methoxybenzoic acid.

    • Oxidative Byproducts: Pink/brown discoloration from residual bromine (

      
      ) or quinone-like oxidation species.
      

Tier 1: The "Gold Standard" Purification Protocol

For most crude batches (purity >85%), Recrystallization is the most efficient method. Based on the solubility parameters of dialkoxy-bromobenzoic acids [1, 2], a mixed-solvent system of Ethanol/Water or Glacial Acetic Acid/Water is recommended.

Protocol A: Ethanol/Water Recrystallization (Recommended)

Best for: General purification, removing trace starting materials and inorganic salts.

Step-by-Step Methodology:

  • Dissolution:

    • Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask.

    • Add Absolute Ethanol (EtOH) (approx. 50-70 mL) and heat to reflux (

      
      ).
      
    • Note: If the solution is dark/colored, add 0.5 g activated carbon, stir for 5 mins, and filter hot through Celite.

  • Nucleation & Anti-Solvent Addition:

    • While maintaining a gentle boil, slowly add Deionized Water dropwise.

    • Stop adding water the moment a persistent cloudiness (turbidity) appears.

    • Add 1-2 mL of hot Ethanol to clear the solution (make it just saturated).

  • Crystallization:

    • Remove from heat.[1] Allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.

    • Once at room temperature, place in an ice bath (

      
      ) for 30 minutes to maximize yield.
      
  • Isolation:

    • Filter the white crystalline solid using vacuum filtration.

    • Crucial Wash: Wash the cake with a cold mixture of 50:50 EtOH:Water (

      
      ). This displaces the mother liquor containing the impurities.
      
    • Dry in a vacuum oven at

      
       overnight.
      

Expected Yield: 75-85% Target Purity: >98% (HPLC)

Tier 2: Troubleshooting & FAQs

These Q&As address specific failure modes reported by users working with brominated benzoic acid intermediates.

Q1: My product has a persistent pink or brownish hue even after recrystallization. How do I fix this?

  • Diagnosis: This is likely residual free bromine (

    
    ) trapped in the crystal lattice or oxidative impurities [3].
    
  • The Fix: Perform a Bisulfite Wash before recrystallization.

    • Dissolve the crude acid in Ethyl Acetate.[2]

    • Wash the organic layer with 10% Sodium Bisulfite (

      
      ) or Sodium Thiosulfate solution. The bisulfite reduces colored 
      
      
      
      to colorless bromide ions (
      
      
      ).
    • Wash with brine, dry over

      
      , concentrate, and then recrystallize.
      

Q2: I am seeing a "ghost peak" near my product on HPLC (approx. 0.95 or 1.05 RRT).

  • Diagnosis: This is likely the Regioisomer (6-Bromo-3-ethoxy-4-methoxybenzoic acid) or unreacted starting material.

  • The Fix: Recrystallization alone may not separate isomers with very similar solubilities. Switch to Protocol B (Acid-Base Extraction) to remove non-acidic impurities, or use Column Chromatography (DCM:MeOH 95:5 + 0.1% AcOH) if the isomer persists.

Q3: The solid "oiled out" instead of crystallizing.

  • Diagnosis: The solvent mixture became too polar too quickly, or the temperature dropped too fast.

  • The Fix: Re-heat the mixture until it dissolves. Add a "seed crystal" of pure product if available. If it oils out again, switch the solvent system to Ethyl Acetate/Heptane (dissolve in minimal hot EtOAc, add Heptane until cloudy).

Tier 3: Advanced Purification (Acid-Base Workup)

If recrystallization fails to remove the starting material, use this chemical purification method. It leverages the acidity difference (


) and solubility profiles.

Workflow Diagram:

PurificationWorkflow Start Crude Mixture (Product + Impurities) Dissolve Dissolve in EtOAc Start->Dissolve BaseWash Extract with sat. NaHCO3 (aq) Dissolve->BaseWash Separation Phase Separation BaseWash->Separation OrgLayer Organic Layer (Contains Non-Acids/Neutrals) Separation->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Na-Salt) Separation->AqLayer Keep Acidify Acidify with HCl to pH 1-2 AqLayer->Acidify Precipitate Product Precipitates Acidify->Precipitate Filter Filter & Wash with Water Precipitate->Filter Final Pure Acid Product Filter->Final

Caption: Acid-Base Chemical Purification Workflow for removing non-acidic impurities.

Protocol B Steps:

  • Dissolve crude material in Ethyl Acetate .[2]

  • Extract 2x with Saturated Sodium Bicarbonate (

    
    ) . Caution: Gas evolution (
    
    
    
    ).
    • Why? The product (acid) moves to the water layer as the sodium salt. Non-acidic impurities stay in the organic layer.

  • Discard the organic layer.

  • Carefully acidify the aqueous layer with 6N HCl until pH < 2.

  • The product will precipitate as a white solid. Filter, wash with water, and dry.[2]

Analytical Specifications (For Validation)

Compare your purified material against these expected metrics:

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity

HPLC (C18, ACN/Water + 0.1% TFA)
Melting Point 157–162°C (Typical for analogs [4])Capillary MP
1H NMR Consistent with structure (Check aromatic region for 2 singlets if para)DMSO-

or

References

  • BenchChem. (2025).[2] Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide. Retrieved from

  • Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.[3][4][5] Retrieved from

  • University of Rochester. (n.d.). Tips and Tricks: Recrystallization Solvents. Retrieved from

  • Chemdad. (n.d.).[6] 2-BROMO-5-METHOXYBENZOIC ACID Properties. Retrieved from

Sources

Technical Support Center: Minimizing Byproducts in the Bromination of 3-Ethoxy-4-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective bromination of 3-ethoxy-4-methoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to synthesize the desired 5-bromo-3-ethoxy-4-methoxybenzoic acid with high purity and yield. We will delve into the underlying principles of the reaction, troubleshoot common issues leading to byproduct formation, and provide field-proven protocols to optimize your synthesis.

Core Principles: Understanding Regioselectivity in the Bromination Reaction

The key to minimizing byproducts in this synthesis lies in understanding the powerful influence of the substituents on the aromatic ring. The outcome of this electrophilic aromatic substitution (EAS) is a contest between the directing effects of three distinct groups.[1][2][3]

  • Activating Groups (-OCH₃, -OCH₂CH₃): The methoxy and ethoxy groups are strong activating, ortho, para-directors due to their ability to donate electron density to the ring through resonance. This makes the positions ortho and para to them highly nucleophilic and prone to electrophilic attack.

  • Deactivating Group (-COOH): The carboxylic acid group is a deactivating, meta-director because it withdraws electron density from the ring.

In the case of 3-ethoxy-4-methoxybenzoic acid, the directing effects align to strongly favor substitution at the C5 position, which is ortho to the powerful methoxy group and para to the ethoxy group. However, the high activation provided by two alkoxy groups can lead to over-bromination (di-substitution) or reaction at less favored positions if conditions are not carefully controlled.

Caption: Regioselectivity map for the bromination of 3-ethoxy-4-methoxybenzoic acid.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Q1: My final product contains a significant amount of a di-brominated byproduct. How can I prevent this?

Answer: The presence of two strong activating groups makes the aromatic ring highly susceptible to a second bromination, typically at the C2 or C6 position. This is a classic issue of over-reactivity.

Root Cause Analysis:

  • Excess Brominating Agent: Using more than one stoichiometric equivalent of the brominating agent will inevitably lead to di-bromination.

  • High Reaction Temperature: Higher temperatures increase the reaction rate indiscriminately, favoring the formation of the thermodynamically stable di-brominated product.

  • Choice of Brominating Agent: Elemental bromine (Br₂), especially with a Lewis acid catalyst, is a very powerful electrophile and can be difficult to control with highly activated substrates.[3]

Recommended Solutions:

  • Stoichiometric Control: Use a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the brominating agent to ensure the starting material is the species in excess.

  • Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is often the reagent of choice for brominating activated aromatic rings with high selectivity.[4] NBS maintains a very low concentration of Br₂ in the reaction mixture, which kinetically favors mono-bromination.[5]

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). This slows the overall reaction rate and enhances the kinetic selectivity for the mono-brominated product.[6]

  • Slow Reagent Addition: Add the brominating agent dropwise or in small portions over an extended period. This keeps the instantaneous concentration of the electrophile low, suppressing the second bromination event.

Q2: I'm observing the formation of an unwanted isomer alongside my desired 5-bromo product. What is causing this and how can I improve selectivity?

Answer: While the C5 position is overwhelmingly favored, small amounts of other isomers (likely the 6-bromo or 2-bromo derivatives) can form, complicating purification.

Root Cause Analysis:

  • Steric Effects: The C6 position is electronically activated but sterically hindered by the adjacent ethoxy and methoxy groups. If the reaction is run at high temperatures, the kinetic barrier of this steric hindrance can be overcome.

  • Solvent Effects: The polarity of the solvent can influence the reactivity of the brominating agent and the stability of the intermediates, thereby affecting the isomer ratio.[4] Acetonitrile and DMF have been shown to provide high levels of para-selectivity when using NBS.[7][6]

Recommended Solutions:

  • Optimize the Solvent System: Acetonitrile is an excellent choice as it has been shown to afford high para-selectivity in the bromination of activated aromatics with NBS.[6][8] Glacial acetic acid is another common solvent for these reactions.[9][10]

  • Maintain Low Temperatures: As with preventing di-bromination, lower temperatures will favor the pathway with the lowest activation energy, which leads to the sterically and electronically favored C5 product.

  • Purification: If minor isomers are unavoidable, they can typically be removed via recrystallization, as the desired 5-bromo isomer often has different solubility and crystal packing properties.

Q3: My reaction is very slow or incomplete, leaving a large amount of unreacted starting material. What should I do?

Answer: An incomplete reaction can stem from several factors, from reagent quality to insufficient reaction conditions.

Root Cause Analysis:

  • Deactivating Influence of -COOH: While the alkoxy groups are activating, the carboxylic acid is deactivating. In some systems, this can slow the reaction rate.

  • Poor Reagent Quality: N-Bromosuccinimide can decompose over time if not stored properly. Elemental bromine can contain inhibitors.

  • Insufficient Temperature/Time: The reaction may simply need more energy or time to reach completion.

Recommended Solutions:

  • Verify Reagent Quality: Use freshly opened or purified NBS.

  • Increase Reaction Time: Monitor the reaction by Thin-Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending it.

  • Moderate Temperature Increase: If the reaction is clean but slow at room temperature, a modest increase in temperature (e.g., to 40-50 °C) can be beneficial. Avoid high temperatures to prevent byproduct formation.[11]

  • Consider a Catalyst (with caution): For less reactive systems, a mild Lewis acid catalyst might be used with Br₂. However, for this highly activated substrate, a catalyst is likely to cause over-bromination and is generally not recommended. A non-metallic catalyst system may offer better selectivity.[12]

Q4: The crude product is colored (yellow/brown) and difficult to handle. How do I clean it up?

Answer: A persistent color in the crude product is almost always due to residual elemental bromine (Br₂).

Root Cause Analysis:

  • Excess Bromine: A slight excess of the brominating agent was used.

  • Incomplete Quenching: The workup procedure did not effectively remove all unreacted bromine.

Recommended Solutions:

  • Aqueous Quench: During the workup, after pouring the reaction mixture into water, add a solution of a mild reducing agent to destroy excess bromine.[13]

    • Sodium Thiosulfate (Na₂S₂O₃): Add a 10% aqueous solution dropwise until the color disappears.

    • Sodium Bisulfite (NaHSO₃): A saturated aqueous solution works equally well.

  • Purification by Recrystallization: This is highly effective at removing both colored impurities and unreacted starting material.[14][15][16]

  • Purification by Acid-Base Extraction: As a carboxylic acid, the product can be selectively extracted into a basic aqueous solution (e.g., NaHCO₃ or Na₂CO₃), leaving non-acidic impurities behind. The aqueous layer is then re-acidified to precipitate the pure product.[17]

G Start Problem with Bromination Product? DiBrom Di-brominated Byproduct? Start->DiBrom Isomer Unwanted Isomer? Start->Isomer Incomplete Incomplete Reaction? Start->Incomplete Colored Colored/Impure Product? Start->Colored Sol_DiBrom 1. Use 0.95 eq. NBS 2. Lower Temp (0 °C) 3. Slow Addition DiBrom->Sol_DiBrom Solution Sol_Isomer 1. Use Acetonitrile/DMF Solvent 2. Maintain Low Temp 3. Purify via Recrystallization Isomer->Sol_Isomer Solution Sol_Incomplete 1. Check Reagent Quality 2. Increase Reaction Time 3. Modest Temp Increase (40-50°C) Incomplete->Sol_Incomplete Solution Sol_Colored 1. Quench with Na2S2O3 2. Recrystallize 3. Use Acid-Base Extraction Colored->Sol_Colored Solution

Caption: Troubleshooting workflow for common bromination issues.

Frequently Asked Questions (FAQs)
  • Q: Which brominating agent is truly better: NBS or Br₂?

    • A: For highly activated substrates like this one, N-Bromosuccinimide (NBS) is superior for achieving high mono-selectivity. It acts as a source of electrophilic bromine while keeping the concentration of molecular bromine (Br₂) extremely low, which is the key to preventing over-bromination.[4] Br₂ with a Lewis acid is too reactive and will likely lead to a mixture of products.

  • Q: How can I monitor the reaction's progress effectively?

    • A: Thin-Layer Chromatography (TLC) is the most convenient method.[5] Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture on a silica plate. The disappearance of the starting material spot and the appearance of a new, single major product spot indicates the reaction is complete. The product, being more non-polar than the starting acid, should have a higher Rf value.

  • Q: What is the most robust purification method for this compound?

    • A: A two-step approach is often best. First, use an acid-base extraction to isolate all acidic components (product and starting material) from any neutral byproducts. Dissolve the crude material in an organic solvent (like ethyl acetate) and extract with aqueous sodium bicarbonate.[17] Separate the layers, then acidify the aqueous layer with HCl to precipitate the acidic compounds. Filter this solid and then perform a recrystallization from a suitable solvent system (e.g., ethanol/water) to remove the unreacted starting material and achieve high purity.[14][15]

Recommended Experimental Protocols
Protocol A: High-Selectivity Bromination with NBS

This protocol is optimized for the selective mono-bromination at the C5 position.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethoxy-4-methoxybenzoic acid (1.0 eq) in acetonitrile (approx. 10-15 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (0.95-1.0 eq) to the flask in small portions over 30 minutes. Ensure the temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Pour the reaction mixture into a beaker containing cold water (approx. 3-4 times the volume of acetonitrile used). A white precipitate should form.

  • Quenching: Add 10% aqueous sodium thiosulfate solution dropwise with stirring until any faint yellow/orange color is gone.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water.

  • Drying: Dry the solid product under vacuum. This crude product can now be purified by Protocol B or C.

Protocol B: Purification by Recrystallization
  • Solvent Selection: An ethanol/water mixture is a good starting point. The product should be soluble in hot ethanol but much less soluble in cold water.[16]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Precipitation: While the solution is still hot, slowly add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of hot ethanol to redissolve the cloudiness.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to a constant weight. Check purity by melting point and/or NMR.

Data Summary

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceExpected Melting Point (°C)
3-Ethoxy-4-methoxybenzoic acidC₁₀H₁₂O₄196.20White Solid~145-148
5-Bromo-3-ethoxy-4-methoxybenzoic acidC₁₀H₁₁BrO₄275.10White to Off-White Solid(Varies, literature dependent)
References
  • Benchchem. (n.d.). Optimizing yield and purity in 3-Bromobenzoic acid synthesis.
  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
  • Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
  • Chemistry LibreTexts. (2024, March 17). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary).
  • BYJU'S. (n.d.). Electrophilic Aromatic Substitution Reaction.
  • Chemistry LibreTexts. (2022, April 7). 3.2B: Purification of Product Mixtures.
  • Benchchem. (n.d.). Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization.
  • Benchchem. (n.d.). Technical Support Center: Analytical Methods for Monitoring "2-Bromo-3-(4-bromophenyl)-1-propene" Reactions.
  • Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds.
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • Quora. (2016, June 10). How to separate p-bromoaniline and benzoic acid when they are mixed together.
  • Benchchem. (n.d.). A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis.
  • TopSCHOLAR®, Western Kentucky University. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach.
  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution.
  • Chemia. (2022, April 8). Active/inactive aromatic ring bromination.
  • Sciencemadness Discussion Board. (2012, April 14). Aromatic bromination with NBS.
  • PMC. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
  • Google Patents. (n.d.). CN103102263A - 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity.
  • SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.

Sources

Technical Support Center: Purification of 2-Bromo-5-ethoxy-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-BEMBA-PUR-001 Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 13, 2026

Executive Summary & Molecule Profile

Subject: 2-Bromo-5-ethoxy-4-methoxybenzoic acid (CAS: 915874-00-9) Criticality: High. Impurities in this scaffold (regioisomers and decarboxylated byproducts) often act as chain-terminators in subsequent coupling reactions (e.g., Suzuki-Miyaura couplings) or lead to difficult-to-separate impurities in final API synthesis.

Physicochemical Profile (Estimated & Analog-Based):

Property Value / Characteristic Implication for Purification
pKa ~2.8 – 3.2 (Predicted) Stronger acid than benzoic acid due to ortho-bromo electron withdrawal.
LogP ~2.4 – 2.8 Moderately lipophilic; requires organic co-solvent for aqueous workups.
Solubility Soluble in EtOH, EtOAc, DMSO. Sparingly soluble in cold water. Ideal candidate for pH-swing extraction and mixed-solvent recrystallization.

| Thermal Stability | Decarboxylation risk >140°C | Avoid prolonged high-heat drying; use vacuum ovens. |

Diagnostic Workflow: Identify Your Impurity

Before selecting a purification method, identify the nature of your contamination. Use this decision matrix to route your sample to the correct protocol.

ImpurityDiagnosis Start START: Analyze Crude Sample (HPLC / TLC / H-NMR) Q1 Is the impurity a Regioisomer? (e.g., 3-Bromo isomer) Start->Q1 Q2 Is the sample colored? (Pink/Brown) Q1->Q2 No Action_Column PROTOCOL D: Flash Chromatography (The 'Nuclear' Option) Q1->Action_Column Yes (Difficult separation) Q3 Inorganic Salts present? (Ash content high) Q2->Q3 No Action_Carbon PROTOCOL B: Activated Carbon Treatment (Oxidation Removal) Q2->Action_Carbon Yes Action_Recryst PROTOCOL A: Fractional Recrystallization (Solvent Specificity) Q3->Action_Recryst No (General Purity <95%) Action_AcidBase PROTOCOL C: pH-Swing Extraction (Salt/Neutral Removal) Q3->Action_AcidBase Yes

Figure 1: Diagnostic decision tree for selecting the optimal purification pathway based on impurity profile.

Protocol A: Fractional Recrystallization (The Gold Standard)

Objective: Remove non-polar precursors (e.g., 1-bromo-4-ethoxy-3-methoxybenzene) and minor regioisomers. Mechanism: Exploits the differential solubility of the carboxylic acid vs. neutral impurities in protic solvents.

Recommended Solvent Systems

Based on structural analogs (e.g., 2-bromo-4,5-dimethoxybenzoic acid), the ethoxy group adds lipophilicity, requiring a slight adjustment in polarity compared to standard veratric acid protocols.

SystemRatio (v/v)Best ForNotes
Ethanol / Water 60:40 to 80:20General purificationSafest starting point. High yield.
Acetic Acid / Water 1:1 to 3:1Removing regioisomersHigh Efficacy. The dimer structure of benzoic acids in AcOH aids crystal packing selectivity.
Toluene 100%Removing polar tarsGood for highly colored crude, but lower recovery yield.
Step-by-Step Procedure
  • Dissolution: Suspend crude solid in the minimum amount of Ethanol (95%) at reflux (approx. 78°C).

    • Tech Tip: If the solution is dark, add activated carbon (5 wt%) here and filter hot through Celite.

  • Saturation: Add hot water dropwise to the boiling ethanol solution until a persistent cloudiness (turbidity) just appears.

  • Clarification: Add a few drops of ethanol to restore clarity.

  • Crystallization: Remove from heat. Insulate the flask with foil and allow it to cool to room temperature slowly (over 2-3 hours).

    • Why? Rapid cooling traps impurities in the crystal lattice (occlusion).

  • Finishing: Cool in an ice bath (0-4°C) for 1 hour. Filter and wash with cold 50% EtOH/Water.

Validation Check: Pure product should be a white to off-white solid. If the melting point range is >2°C wide, repeat.

Protocol C: pH-Swing Extraction (The Cleanup)

Objective: Remove neutral organic impurities (decarboxylated byproducts) and inorganic salts. Mechanism: Exploits the acidity of the carboxylic acid (


) to selectively solubilize it in mild base, leaving non-acidic impurities in the organic phase.

AcidBaseExtraction Crude Crude Mixture (Acid + Neutrals) Base Add 1M NaOH (pH > 10) Crude->Base Partition Partition Phase Base->Partition OrgLayer Organic Layer (Contains Neutrals/Impurities) Partition->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Na-Salt) Partition->AqLayer Keep Acidify Acidify with HCl (pH < 2) AqLayer->Acidify Precipitate Precipitate Product (Pure Acid) Acidify->Precipitate

Figure 2: Logical flow of the Acid-Base partition strategy to isolate the target benzoic acid.

Critical Troubleshooting Steps
  • Issue: Emulsion Formation.

    • Cause: The ethoxy group increases surfactant-like properties at high pH.

    • Fix: Add brine (saturated NaCl) to the aqueous phase or use a small amount of methanol (5%) to break surface tension.

  • Issue: Product Trapped in Organic Phase.

    • Cause: pH not high enough. The ortho-bromo group can sterically hinder deprotonation.

    • Fix: Ensure pH is >10. Use 2M NaOH if necessary, but avoid heating to prevent nucleophilic displacement of the bromine.

Frequently Asked Questions (FAQs)

Q: My sample turned pink after drying. Is it ruined? A: Not necessarily. Pink coloration typically indicates trace oxidation of the phenol ether ring (quinone formation).

  • Fix: Redissolve in Ethanol, treat with activated charcoal (neutral, washed), stir for 30 mins at 50°C, and filter. Recrystallize.

Q: Can I use Methanol instead of Ethanol? A: Yes, but be cautious. Methanol is a stronger solvent for benzoic acids. You will need a higher ratio of water (antisolvent) to induce precipitation, which might lower your recovery yield if not optimized.

Q: I see a "ghost peak" at M+2 in my Mass Spec. What is it? A: That is likely not an impurity. Bromine has two stable isotopes (


 and 

) in a nearly 1:1 ratio. A "doublet" pattern in MS is the hallmark of a brominated compound, not a contamination.

Q: The melting point is 5°C lower than the literature value for the methoxy analog. A: This is expected. The ethoxy group is bulkier and more flexible than a methoxy group, which disrupts crystal packing efficiency, often lowering the melting point compared to the dimethoxy analog (2-bromo-4,5-dimethoxybenzoic acid, MP ~186-190°C).

References & Authority

  • General Purification of Benzoic Acids:

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for recrystallization of substituted benzoic acids using EtOH/Water and AcOH/Water).

  • Synthesis & Properties of Analog (2-Bromo-4,5-dimethoxybenzoic acid):

    • BenchChem. (2025).[1][2] An In-depth Technical Guide to the Properties of 2-Bromo-4,5-dimethoxybenzoic Acid. (Used for physicochemical property extrapolation and solubility logic).

    • Google Patents. (2011). CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.[3] (Provides oxidation and workup conditions relevant to the scaffold).

  • Recrystallization Solvent Logic:

    • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. (General rules for solvent selection for polar aromatic compounds).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Bromo-5-ethoxy-4-methoxybenzoic acid before handling. Brominated aromatics can be skin sensitizers.

Sources

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